GSK-J1 functions as an epigenetic modulator by binding to the catalytic site of JMJD3 and UTX. The diagram below illustrates the key molecular mechanism and downstream cellular effects.
The increase in H3K27me3 leads to a more repressed chromatin state, directly interfering with the transcription of target genes [1]. Mechanistic studies have shown that this includes the promoters of key inflammatory genes like Tnfa, Il1b, and Il6 [1].
Beyond direct gene regulation, this compound-mediated inhibition has a broader impact on key signaling pathways. In a model of LPS-induced mastitis, this compound treatment decreased the expression of Toll-like receptor 4 (TLR4) and negated its downstream NF-κB proinflammatory signaling, thereby reducing the production of inflammatory cytokines [1].
The therapeutic potential of this compound has been demonstrated across various disease models, primarily through its anti-inflammatory and anti-cancer effects.
| Assay Type | Typical Protocol Summary | Key Findings with this compound |
|---|---|---|
| Cytotoxicity (CCK-8) | Treat cells (e.g., mouse mammary epithelial cells) with this compound (0.1-10 µM) for 24-72h. Concentrations ≥100 µM show significant cytotoxicity [1]. | Determines non-cytotoxic concentrations for functional experiments [1]. |
| Gene Expression (qPCR) | Treat cells with this compound (e.g., 10 µM) prior to or during stimulation (e.g., with LPS). Isolate RNA and perform qPCR for target genes [1]. | Significant reduction in mRNA levels of Tnf-α, Il-1β, and Il-6 [1]. |
| Protein Analysis (Western Blot) | Analyze cell lysates for protein levels (e.g., JMJD3, TLR4) and histone modifications (H3K27me3) [1]. | Confirmed JMJD3 inhibition and increased global H3K27me3 levels [1]. |
| Chromatin Immunoprecipitation (ChIP) | Cross-link proteins to DNA, shear chromatin, immunoprecipitate with H3K27me3 antibody, and analyze enriched DNA by qPCR at specific gene promoters [1]. | Direct recruitment of H3K27me3 to promoters of inflammatory genes and Tlr4 [1]. |
| Model | Typical Dosing Regimen | Key Outcomes |
|---|---|---|
| LPS-Induced Mastitis (Mouse) | Administered via intra-mammary duct injection [1]. | Alleviated mammary gland damage, reduced MPO activity, and lowered cytokine levels [1]. |
| Head and Neck Squamous Cell Carcinoma (HNSCC) (Mouse) | 25 mg/kg, intraperitoneal injection, 5 days/week [2]. | Synergistic inhibition of tumor growth with LSD1 inhibitor TCP [2]. |
| Parameter | Details |
|---|---|
| Target | JMJD3 (KDM6B) & UTX (KDM6A) [1] [2] [3] |
| Reported IC₅₀ for JMJD3 | 28 nM (cell-free assay) [1] |
| Other Reported IC₅₀ Values | UTX: 53 nM (cell-free assay) [1]; KDM6B: 60 nM [3] |
| Selectivity | >10-fold selectivity over other tested demethylases in cell-free assays [1] |
| Pro-drug Form | GSK-J4 (ethyl ester derivative), hydrolyzed intracellularly to the active GSK-J1 [2] |
The quantitative IC₅₀ data for this compound is typically generated through in vitro (cell-free) demethylase activity assays. Below is a key methodology adapted from the literature [1] [3]:
This diagram illustrates the logical workflow of the biochemical assay:
Understanding the biological role of the target is crucial for applied research.
The following diagram summarizes the oncogenic pathway influenced by JMJD3 and the point of inhibition by this compound:
GSK-J1 is a small-molecule inhibitor specifically designed to target the catalytic site of the KDM6 subfamily of histone demethylases [1]. The table below summarizes its core biochemical properties:
| Property | Description |
|---|---|
| Targets | UTX (KDM6A) and JMJD3 (KDM6B), H3K27-specific demethylases [2] [3] |
| Reported IC₅₀ | JMJD3: 60 nM (cell-free), UTX: 53 nM (cell-free) [1] [2] [3] |
| Selectivity | >10-fold selectivity over many other JMJ demethylases in initial profiles, though some weaker activity against KDM5B/C noted at higher concentrations (IC₅₀ ~0.95-1.76 µM) [4] [2] |
| Cofactor | Competitive with α-ketoglutarate (α-KG); non-competitive with the histone peptide substrate [1] |
| Cellular Activity | Cell-impermeable; requires esterase-sensitive prodrug form GSK-J4 for cellular studies [5] [1] |
The molecular mechanism of this compound involves a unique binding mode. Its propanoic acid moiety mimics α-KG, competing for the cofactor binding site, while its structure also occupies the substrate peptide channel, inducing a shift in the catalytic metal ion that disrupts enzyme activity [1].
Inhibition of KDM6A/6B by this compound (via its prodrug GSK-J4) leads to a cascade of cellular effects, summarized below:
| Observation | Description / Key Findings |
|---|---|
| Increased H3K27me3 | Expected on-target effect; confirmed in human primary macrophages and other cell lines [2]. |
| ATF4 Pathway Induction | A potent, rapid induction of the transcription factor ATF4 and its target genes (e.g., CHOP, TRIB3) via activation of the HRI kinase, largely independent of the canonical ER stress pathway [5]. |
| Modulation of Inflammation | Suppresses lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines (e.g., TNF-α) in human primary macrophages [1]. |
| Anti-Proliferative & Pro-Apoptotic Effects | Reduces cancer cell growth; induces apoptosis in a cell-type-specific manner, partially dependent on the ATF4-CHOP axis [5]. Impairs regenerative proliferation in zebrafish neuromasts [6]. |
| Altered Differentiation | Suppresses expressions of Runx2 and Osterix, and reduces ALP activity in osteoblast precursors [2]. |
The induction of the ATF4 pathway is a particularly significant and cell-active outcome of KDM6 inhibition. The diagram below illustrates this signaling cascade.
For researchers aiming to use these tools, here are key methodological details and considerations.
Cellular Assays for Target Engagement: A standard method to confirm on-target activity is to measure global H3K27me3 levels via western blotting or immunofluorescence after treatment with GSK-J4 [2] [6]. Treatment of human primary macrophages with GSK-J4 (typically at 10-30 µM) and subsequent stimulation with LPS effectively demonstrates functional target engagement by reducing TNF-α production [1].
In Vitro Enzyme Inhibition Assay: The following protocol, adapted from the literature, details how to assess direct inhibition of JMJD3/UTX [2] [3]:
Critical Control: Always use the inactive analog GSK-J2 (a pyridine regio-isomer of this compound) as a negative control to rule out off-target effects [1] [6]. GSK-J2 shows negligible inhibition (IC₅₀ > 100 µM) [1].
The experimental workflow for a typical cellular investigation is outlined below.
When interpreting data, it is crucial to consider that This compound also exhibits inhibitory activity against the KDM5 family (specifically KDM5B/C), albeit with lower potency (IC₅₀ in the micromolar range) [4] [2]. Furthermore, the demethylase-independent, scaffolding functions of UTX are not disrupted by this compound [7]. Observed phenotypes should therefore be validated through complementary approaches, such as genetic knockdown, to confirm their link to catalytic inhibition.
Histone modifications represent a crucial epigenetic mechanism for regulating gene expression without altering the underlying DNA sequence. Among these modifications, trimethylation of histone H3 at lysine 27 (H3K27me3) serves as a fundamental repressive mark that promotes chromatin condensation and gene silencing. This modification is dynamically regulated by opposing enzyme activities: the Polycomb Repressive Complex 2 (PRC2), which catalyzes the addition of methyl groups via its EZH2 subunit, and the KDM6 family of demethylases, which remove these methyl groups. The KDM6 family consists of two primary members: UTX (KDM6A) and JMJD3 (KDM6B), both of which are Fe²⁺ and α-ketoglutarate-dependent oxygenases that specifically catalyze the removal of repressive H3K27me2/3 marks, thereby facilitating gene activation [1].
The balance between H3K27 methylation and demethylation plays a critical role in numerous biological processes, including cellular differentiation, embryonic development, immune regulation, and cell fate determination. Disruption of this equilibrium has been implicated in various pathological conditions, most notably cancer, where aberrant H3K27 demethylase activity can lead to the inappropriate activation of oncogenes or silencing of tumor suppressor genes. Additional evidence links H3K27 demethylation to inflammatory diseases, autoimmune disorders, and infectious diseases, making these enzymes attractive therapeutic targets [1]. The development of specific small-molecule inhibitors targeting UTX and JMJD3 has provided researchers with valuable tools to probe the biological functions of these demethylases and explore their therapeutic potential across a spectrum of diseases.
The most extensively characterized inhibitors targeting H3K27me3 demethylases belong to the GSK-J series, developed through systematic screening and optimization efforts. The foundational compound GSK-J1 represents the first selective, potent inhibitor of the KDM6 subfamily, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 60 nM against JMJD3 (KDM6B) while demonstrating significant selectivity over other Jumonji family demethylases [1]. However, this compound possesses a highly polar carboxylate group that limits its cell permeability and intracellular bioavailability. To address this limitation, the prodrug GSK-J4 was developed by esterification of the carboxylate group, significantly enhancing membrane permeability. Once inside cells, cytoplasmic esterases hydrolyze GSK-J4 to yield the active compound this compound [1]. Importantly, the regio-isomer GSK-J5 serves as an inactive control compound, allowing researchers to distinguish specific demethylase inhibition from non-specific effects [2] [3].
Table 1: Characteristics of Primary H3K27me3 Demethylase Inhibitors
| Compound | Target | IC₅₀ | Mechanism | Cell Permeability | Control Compound |
|---|---|---|---|---|---|
| This compound | KDM6B > KDM6A | 60 nM | Competitive inhibition of α-ketoglutarate and Fe²⁺ | Low | N/A |
| GSK-J4 | KDM6B > KDM6A | ~60 nM (after hydrolysis) | Prodrug converted to this compound by esterases | High | GSK-J5 |
| GSK-J5 | None | Inactive | Inactive regio-isomer | High | N/A |
Mechanistically, this compound functions as a competitive inhibitor that binds to the catalytic site of KDM6 enzymes, directly competing with the essential cofactors α-ketoglutarate and Fe²⁺ [1]. Co-crystallization studies of this compound bound to KDM6B have revealed detailed molecular interactions, confirming that the inhibitor occupies the cofactor binding pocket and prevents the enzymatic demethylation reaction [1]. This specific binding mechanism underlies the compound's selectivity for the KDM6 subfamily, though it's important to note that this compound does exhibit approximately 5-10-fold lower inhibitory activity against KDM5 demethylases, particularly KDM5B and KDM5C, necessitating appropriate control experiments for data interpretation [1].
When employing these inhibitors in research settings, careful consideration of their specificity profiles is essential for accurate data interpretation. While this compound and its prodrug GSK-J4 demonstrate strong selectivity for KDM6A and KDM6B over many other Jumonji family demethylases, the observed cross-reactivity with KDM5 family members at higher concentrations means that results should be corroborated with alternative methods, such as genetic knockdown approaches [3] [1]. The availability of the inactive analog GSK-J5 provides a critical control for distinguishing specific demethylase inhibition from off-target effects, and its use is strongly recommended in experimental designs [2] [3].
Beyond the GSK-J series, additional inhibitors targeting histone demethylases have been developed, though with different primary targets. ORY-1001 and IMG-7289 represent potent, tranylcypromine-based inhibitors that covalently inactivate FAD-containing lysine demethylases like KDM1A (LSD1), demonstrating distinct target specificity from the GSK-J series [4]. Similarly, CC-90011 is a non-covalent-type KDM1A inhibitor currently in clinical trials for advanced solid tumors [4]. These compounds highlight the expanding chemical space for targeting histone demethylation processes while underscoring the importance of understanding the specific targets of each inhibitor class.
The pharmacological inhibition of H3K27me3 demethylases produces consistent, quantifiable effects across diverse biological systems. Treatment with GSK-J4 typically results in a dose-dependent increase in global H3K27me3 levels, confirming target engagement and cellular activity [5] [3] [6]. The effective concentrations vary somewhat between cell types and experimental systems, but most studies report working concentrations in the low micromolar range (typically 1-10 μM), with specific optimal doses determined by empirical testing for each model system.
Table 2: Quantitative Effects of GSK-J4 Treatment Across Experimental Models
| Experimental System | Concentration Range | Key Phenotypic Outcomes | H3K27me3 Changes | Citation |
|---|---|---|---|---|
| Mouse B cells | 250 nM | Increased plasmablast frequency, altered gene expression | Increased | [2] |
| Medulloblastoma models | 5-20 μM | Inhibition of Shh signaling, cell cycle arrest, reduced proliferation | Increased | [5] |
| Human NK cells | 5-20 μM | Reduced IFN-γ, TNFα, GM-CSF production; cytotoxicity unaffected | Increased around cytokine gene TSS | [3] |
| Zebrafish lateral line | 10-20 μM | Inhibited hair cell regeneration, reduced supporting cell proliferation | Increased | [6] |
| Mosquito diapause model | 10 μM | Reduced lipid/glycogen accumulation, altered fatty acid saturation | Increased in fat body | [7] |
| Multiple Myeloma | 1-5 μM | Reduced viability, cell cycle arrest, increased apoptosis | Increased | [1] |
The functional consequences of demethylase inhibition extend beyond bulk histone methylation changes to specific transcriptional alterations. RNA sequencing analyses following GSK-J4 treatment in B cells revealed differential expression of genes associated with signaling pathways, P53 pathways, cell cycle, and proliferation [2]. Similarly, in acute myeloid leukemia models, GSK-J4 treatment affected genes involved in cell cycle regulation, DNA replication, differentiation, and apoptosis [1]. These transcriptomic changes typically manifest within 24-48 hours of treatment initiation and persist with continued exposure.
Phenotypically, GSK-J4 consistently demonstrates anti-proliferative effects across multiple cancer models, often accompanied by cell cycle arrest (typically at G1 or G2/M phases) and induced apoptosis in sensitive cell types [5] [1]. Importantly, these effects are often context-dependent, with certain cell types exhibiting greater sensitivity than others. For instance, while GSK-J4 effectively suppresses cytokine production in natural killer (NK) cells, it does not impair their cytotoxic function, demonstrating the selective nature of demethylase inhibition [3]. Similarly, in B cells, GSK-J4 treatment increases plasmablast frequency without compromising antibody secretion capacity [2].
In vitro models represent the primary experimental system for investigating H3K27me3 demethylation inhibition. For immune cell studies, primary human NK cells can be isolated from peripheral blood and cultured in RPMI 1640 supplemented with 10% FBS and relevant cytokines (e.g., IL-2, IL-12, or IL-15) [3]. Similarly, primary mouse B cells can be magnetically enriched from spleens using CD43 microbeads for negative selection, achieving >95% purity, and cultured in B cell media (RPMI 1640 with 10% FBS, 0.05 mM 2-ME, nonessential amino acids, penicillin/streptomycin, HEPES, and sodium pyruvate) supplemented with LPS (20 μg/ml), IL-2 (20 ng/ml), and IL-5 (5 ng/ml) [2]. For cancer models, established cell lines such as the medulloblastoma line DaoY or multiple myeloma lines can be maintained in DMEM with 10% FBS and standard supplements [5] [8].
Treatment with GSK-J4 typically involves daily administration to maintain effective concentrations, given potential compound degradation or metabolic clearance [2]. Stock solutions are generally prepared in DMSO at concentrations of 10-50 mM and diluted in culture media to achieve final working concentrations, with DMSO-only treatments serving as vehicle controls. The inactive analog GSK-J5 should be included as an additional control to distinguish specific demethylase inhibition from off-target effects [2] [3]. For comprehensive dose-response analyses, researchers typically test a concentration range of 0.1-20 μM, with most studies reporting maximal effects in the 5-10 μM range for many cell types [5] [3] [6].
Confirming target engagement and inhibition efficacy represents a critical step in demethylase inhibition studies. The most direct approach involves measuring global H3K27me3 levels via Western blotting using specific anti-H3K27me3 antibodies [5] [6]. For this protocol, cells are typically harvested, washed with ice-cold PBS, and lysed using RIPA buffer (50 mM Tris pH 8.0, 150 mM NaCl, 0.05% SDS, 0.5% DOC, 1% NP-40) supplemented with protease inhibitors. Following SDS-PAGE separation and transfer, membranes are probed with anti-H3K27me3 antibodies (typically at 1:1000 dilution), with GAPDH or total histone H3 serving as loading controls [5].
For more precise, locus-specific assessment of H3K27me3 changes, chromatin immunoprecipitation (ChIP) assays provide higher resolution data. In this protocol, cells are cross-linked with formaldehyde (typically 1% final concentration) for 10 minutes at room temperature, followed by quenching with glycine [5]. Chromatin is then sonicated to fragments of 200-1000 bp using optimized sonication conditions (e.g., 5 cycles of 7 seconds on, 30 seconds off at level 3 output) [5]. Immunoprecipitation is performed using anti-H3K27me3 antibody (#39536, Active Motif has been used successfully), with precipitated DNA captured using pre-blocked Protein G agarose beads [5]. The resulting DNA is then analyzed by quantitative PCR using primers specific for genomic regions of interest, with results typically presented as percentage of input [5].
To evaluate functional consequences of demethylase inhibition, flow cytometric analysis of cell cycle and apoptosis provides robust quantitative data. For cell cycle analysis, bromodeoxyuridine (BrdU) incorporation assays can be performed by incubating cells with 10 μM BrdU for 2 hours, followed by fixation, permeabilization, and staining with anti-BrdU antibodies according to manufacturer protocols [2]. Apoptosis can be assessed using Annexin V FITC kits in combination with viability dyes such as 7-aminoactinomycin D or Ghost Dye Red 780 [2] [3]. For comprehensive phenotypic analysis, surface staining with antibodies against lineage-specific markers (e.g., B220-PE-Cy7 for B cells, CD138-BV711 for plasmablasts) allows for examination of treatment effects on specific cellular subpopulations [2].
The inhibition of H3K27me3 demethylases initiates a cascade of molecular events that ultimately manifest in specific phenotypic outcomes. The diagram below illustrates the key signaling pathways and cellular processes affected by GSK-J4-mediated inhibition of UTX and JMJD3:
Cellular signaling pathways affected by H3K27me3 demethylase inhibition
The molecular mechanisms illustrated above translate into specific experimental observations across model systems. In medulloblastoma models, GSK-J4 treatment significantly inhibits Sonic Hedgehog (Shh) signaling pathway activity, reducing expression of key target genes such as Gli1, Ptch1, and Hhip [5]. This inhibition occurs through increased H3K27me3 levels at Shh target gene promoters, effectively silencing their transcription. Additionally, GSK-J4 treatment in these models constrains expression of genes involved in cholesterol biosynthesis, further impairing Shh signaling which depends on cholesterol modification for pathway activation [5].
In immune cells, the anti-inflammatory effects of GSK-J4 manifest through altered cytokine production without compromising cytotoxic function. Specifically, in NK cells, GSK-J4 increases H3K27me3 levels around transcription start sites of effector cytokine genes, leading to reduced production of IFN-γ, TNFα, GM-CSF, and interleukin-10 upon cytokine stimulation [3]. This specific transcriptional repression occurs while maintaining perforin and granzyme-mediated killing capacity, demonstrating the selective nature of epigenetic reprogramming achievable through demethylase inhibition.
The cell cycle regulatory effects observed across multiple systems involve the upregulation of cyclin-dependent kinase inhibitors p21 and p27, leading to cell cycle arrest at G1 phase [6]. In zebrafish lateral line systems, GSK-J4 administration also suppresses the ERK signaling pathway, further contributing to cell cycle arrest and inhibition of proliferative regeneration [6]. These coordinated effects on multiple signaling pathways underscore the broad regulatory influence of H3K27me3 demethylases on cellular homeostasis and highlight the potential therapeutic value of their inhibition.
The therapeutic potential of H3K27me3 demethylase inhibition spans multiple disease areas, with compelling preclinical evidence supporting continued investigation. In oncology, GSK-J4 has demonstrated efficacy across diverse hematological and solid malignancies. In acute myeloid leukemia (AML), GSK-J4 treatment attenuates proliferation and colony formation of both primary AML cells and established cell lines, while also delaying disease development in mouse xenograft models [1]. The anti-leukemic effects correlate with increased global H3K27me3 levels and transcriptional changes in genes regulating cell cycle, DNA replication, differentiation, and apoptosis [1]. In multiple myeloma, combinatorial approaches pairing EZH2 inhibition with DNA methyltransferase inhibitors have shown synergistic effects, suggesting potential combination strategies for demethylase inhibitors as well [8].
For inflammatory and autoimmune disorders, the ability of GSK-J4 to suppress cytokine production while preserving cytotoxic function presents an attractive therapeutic profile. In models of rheumatoid arthritis, GSK-J4 reduces proinflammatory cytokine production in NK cells isolated from patient synovial fluid and peripheral blood while also inhibiting the formation of bone-resorbing osteoclasts, addressing multiple pathological features of the disease [3]. The broad anti-inflammatory activity extends to macrophage responses and T-cell differentiation, suggesting potential application across multiple immune-mediated conditions.
In regenerative medicine contexts, the role of H3K27 demethylation presents both challenges and opportunities. In zebrafish lateral line systems, GSK-J4 administration inhibits the proliferative regeneration of hair cells after neomycin-induced damage, revealing the essential role of demethylation in tissue repair processes [6]. Similarly, in mosquito diapause models, GSK-J4 treatment interferes with lipid and glycogen accumulation, alters fatty acid saturation, and reduces lifespan during the dormant diapause state [7]. These findings highlight the crucial involvement of H3K27 demethylation in metabolic adaptation and tissue maintenance, suggesting that careful timing would be essential for any therapeutic applications in chronic conditions.
The accumulating preclinical evidence positions H3K27me3 demethylase inhibition as a promising therapeutic strategy with particular potential in oncology and inflammatory diseases. However, important considerations remain regarding tissue-specific effects, optimal dosing strategies, and potential combination therapies with existing agents. The ongoing development of more selective inhibitors and improved delivery approaches will likely expand the therapeutic utility of targeting this important epigenetic regulatory mechanism.
The inhibition of H3K27me3 demethylases represents a powerful approach for modulating epigenetic regulation with broad research and therapeutic applications. The development of specific, cell-permeable inhibitors such as GSK-J4 has enabled detailed investigation of UTX and JMJD3 functions across diverse biological systems, revealing their crucial roles in cell fate determination, immune regulation, and disease pathogenesis. The consistent observation that demethylase inhibition increases global H3K27me3 levels, alters specific transcriptional programs, and produces context-dependent phenotypic effects underscores the fundamental importance of this epigenetic regulatory mechanism.
From a technical perspective, robust experimental protocols have been established for assessing demethylase inhibition effects, including Western blotting for global H3K27me3 changes, ChIP assays for locus-specific evaluation, and functional assays for proliferation, apoptosis, and differentiation. The availability of inactive control compounds like GSK-J5 further strengthens experimental designs by enabling distinction between specific and off-target effects. As research in this field advances, the continued refinement of inhibitors with improved specificity and pharmacokinetic properties will undoubtedly enhance both basic research capabilities and therapeutic translation.
GSK-J1 is a highly potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A) [1] [2]. The table below summarizes its inhibitory activity (IC50) against various human histone demethylases.
| Enzyme Target | Subfamily | This compound Mean IC50 (µM) [3] | Other Reported IC50 Values |
|---|---|---|---|
| JMJD3 (KDM6B) | KDM6 | 0.00006 [3] | 28 nM [2], 60 nM [1] [4] |
| UTX (KDM6A) | KDM6 | Information Missing | 53 nM [2] |
| JARID1B (KDM5B) | KDM5 | 0.95 [3] | 170 nM [2] |
| JARID1C (KDM5C) | KDM5 | 1.76 [3] | 550 nM [2] |
| JMJD2A (KDM4A) | KDM4 | 44.3 [3] | >20 µM [2] |
| JMJD2E (KDM4C) | KDM4 | 19.6 [3] | Information Missing |
| JMJD1A (KDM3A) | KDM3 | 41.0 [3] | Information Missing |
This compound demonstrates high selectivity for the KDM6 subfamily. Profiling against a panel of human 2-oxoglutarate (2-OG) oxygenases using a thermal shift assay showed significant binding only to H3K27me3 demethylases [3]. It also does not significantly inhibit 100 protein kinases at 30 µM and has negligible off-target activity against a panel of 60 unrelated proteins, including other chromatin-modifying enzymes like histone deacetylases [3] [2].
The inhibition of histone demethylases by this compound can be assessed using various assays. Here are detailed methodologies for two key approaches:
1. Histone Demethylase AlphaScreen Assay [3] This is a commonly used method to determine the IC50 of this compound.
2. Thermal Shift Assay (Tm Shift) [3] This assay is used to profile the binding and selectivity of this compound across a range of Fe2+/2-OG dependent oxygenases.
This compound has been used in diverse cellular and animal models to probe the function of JMJD3 and UTX. The following diagram illustrates a key signaling pathway modulated by this compound, as identified in a model of LPS-induced mastitis [5].
This compound inhibits JMJD3, increasing repressive H3K27me3 marks and suppressing pro-inflammatory gene transcription [5].
Key biological findings from research using this compound include:
This compound is a powerful tool for epigenetic research. As its effects can vary by cell type and context, preliminary dose-response and viability experiments in your specific model system are crucial for a successful study.
This compound is a potent and selective small-molecule inhibitor of the histone demethylase JMJD3 (KDM6B), and its closely related family member UTX (KDM6A) [1]. These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that remove the repressive trimethyl mark from histone H3 lysine 27 (H3K27me3) [1] [2]. By inhibiting JMJD3, this compound prevents the removal of this mark, leading to increased levels of H3K27me3 on target gene promoters, which in turn suppresses the transcription of genes involved in inflammation, immunity, and cancer [3] [4].
The selectivity of this compound for KDM6B/JMJD3 over other demethylases like KDM4E is remarkable, with a selectivity index (SI) of approximately 317 times [5]. Computational studies suggest this selectivity arises from key differences in the binding pockets, such as the interaction of this compound's pyridine ring with Glu902 and Tyr1119 in JMJD3, residues not conserved in other demethylase families [5].
The diagram below illustrates the signaling pathway through which JMJD3 inhibition with this compound exerts its anti-inflammatory effects.
This compound inhibits JMJD3, increasing repressive H3K27me3 and suppressing inflammatory gene transcription. [3] [4]
The table below summarizes core quantitative data on this compound's activity and efficacy across various experimental models.
| Assay/Model System | Key Findings/Outcome | Reported Values / Concentrations Used |
|---|---|---|
| In Vitro Demethylase Activity | Selective JMJD3/KDM6B inhibitor; ~317-fold selectivity over KDM4E [5]. | IC~50~ not specified in results; selective index (SI): ~317 [5]. |
| Cellular Efficacy (Inflammation) | Significant reduction in pro-inflammatory cytokine mRNA in LPS-stimulated mouse mammary epithelial cells (MECs) [3]. | This compound at 1-10 µM; Cytotoxicity at 100 µM (CCK-8 assay) [3]. |
| Cellular Efficacy (Cancer) | Induced apoptosis, reduced cell motility/spheroids in carboplatin-resistant ovarian cancer cells (SKOV-3); attenuated HER2 expression [6]. | Specific values not provided; efficacy demonstrated in vitro and in vivo [6]. |
| In Vivo Efficacy (Mastitis) | Alleviated mammary gland damage, reduced inflammatory cell infiltration, and decreased MPO activity and cytokine levels [3]. | Administered in vivo; specific dosage not detailed in abstract [3]. |
| In Vivo Efficacy (Diabetic Wounds) | Myeloid-specific JMJD3 deficiency or nanoparticle-mediated inhibition decreased pro-inflammatory cytokines (Il1b, Tnfa) and improved repair [4]. | Myeloid-specific knockout and targeted nanoparticle inhibition [4]. |
The experimental workflows for key assays are detailed below. The diagram outlines a typical workflow for studying this compound's effects in a cellular inflammation model.
Typical workflow for cellular assays testing this compound in an LPS-induced inflammation model. [3]
The Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay Kit provides a robust method [1].
A significant challenge with this compound is its poor cellular permeability [7] [6]. To overcome this, researchers are developing advanced delivery systems:
This compound remains a vital chemical probe for understanding JMJD3 biology in inflammation, immunity, and cancer. Its well-characterized mechanism of action, selectivity profile, and the availability of robust experimental protocols make it an excellent tool for preclinical research. The ongoing development of novel formulations to improve its bioavailability represents a critical step toward translating JMJD3 inhibition into a viable therapeutic strategy.
The KDM6 demethylase family represents a crucial class of epigenetic regulators that catalyze the removal of methyl groups from histone H3 lysine 27 (H3K27), thereby playing pivotal roles in gene expression regulation and cellular differentiation. This family consists of three primary members: KDM6A (UTX), KDM6B (JMJD3), and KDM6C (UTY), all of which belong to the Jumonji C (JmjC) domain-containing demethylases that require iron (Fe(II)) and α-ketoglutarate (α-KG) as co-factors for their enzymatic activity [1]. These demethylases specifically target di-methylated and tri-methylated H3K27 (H3K27me2/3), which are repressive chromatin marks, thereby activating transcription of target genes involved in development, differentiation, and cellular identity [1] [2].
The structural architecture of KDM6 enzymes features several conserved domains: the JmjC catalytic domain at the C-terminus responsible for demethylase activity, a GATA-like zinc finger domain involved in DNA binding, and for KDM6A and KDM6C, N-terminal tetratricopeptide repeat (TPR) domains that mediate protein-protein interactions and multiprotein complex assembly [1]. KDM6A and KDM6C are located on the X and Y chromosomes, respectively, while KDM6B is found on chromosome 17 [1]. It is noteworthy that KDM6C exhibits minimal demethylase activity due to sequence divergence in its JmjC domain, though it can partially compensate for KDM6A functions in a demethylase-independent manner [1]. The KDM6 family demonstrates context-dependent roles in various diseases, particularly cancer, where they can function as either tumor suppressors or oncoproteins depending on cellular context [1].
The development of specific KDM6 inhibitors has emerged as a promising therapeutic strategy for various diseases, particularly cancers and degenerative conditions. The most extensively characterized inhibitor is GSK-J4, a cell-permeable prodrug that is converted intracellularly to its active form, GSK-J1 [3]. This compound represents a potent α-ketoglutarate-competitive inhibitor that targets both KDM6A and KDM6B with high specificity. Beyond its primary targets, GSK-J4 has also demonstrated inhibitory activity against other KDMs, including KDM5B and KDM5C, though with lower potency [3]. The therapeutic potential of GSK-J4 has been investigated across multiple disease models, showing promising results in T-cell acute lymphoblastic leukemia, pediatric brainstem glioma, non-small cell lung cancer, breast cancer stem cells, and castration-resistant prostate cancer [3].
Recent computational and medicinal chemistry efforts have focused on developing more selective inhibitors targeting specific KDM6 family members. Studies utilizing molecular docking, molecular dynamics simulations, and free energy calculations have identified crucial structural determinants for selective inhibition of KDM6B over the closely related KDM4E [4]. These investigations revealed that although the binding cavities of KDM4E and KDM6B share high similarity, key residue differences including I91, M129, Y178 in KDM4E and corresponding Y133, Y177, Y222 in KDM6B create distinct interaction networks that can be exploited for selective inhibitor design [4]. The compound DA-24905 has been identified as a highly selective KDM4E inhibitor with a selectivity index approximately 316 times higher than for KDM6B, while this compound exhibits reciprocal selectivity with approximately 317-fold greater potency against KDM6B compared to KDM4E [4].
Table 1: Key KDM6 Inhibitor Compounds and Their Properties
| Compound | Target Specificity | Mechanism of Action | Key Therapeutic Applications | Known Limitations |
|---|---|---|---|---|
| GSK-J4 (prodrug) | KDM6A/B > KDM5B/C | α-ketoglutarate competitive inhibitor | T-ALL, gliomas, CRPC, osteoarthritis, craniosynostosis | Limited selectivity; metabolized to active form this compound |
| This compound (active form) | KDM6A/B primarily | Direct active site binding | In vitro applications | Poor cell permeability |
| Selective KDM6B inhibitors | KDM6B > KDM4E (317-fold) | Structural specificity exploiting residue differences | Under investigation | Early development stage |
Table 2: Experimental Performance of GSK-J4 in Disease Models
| Disease Model | Effective Concentration | Key Outcomes | Reference |
|---|---|---|---|
| T-cell acute lymphoblastic leukemia | IC~50~: 2 μM | Inhibition of cell growth | [3] |
| Head and neck squamous cell carcinoma | Combinatorial use with EGFR/PI3K inhibitors | Enhanced apoptosis; cell cycle effects | [5] |
| Saethre-Chotzen syndrome models | 1-2 μM in vitro; local administration in vivo | Suppressed osteogenic differentiation; prevented cranial suture fusion | [6] |
| Osteoarthritis models | In vivo administration | Prevented H3K27me3 loss; reduced cartilage damage | [7] |
| Clear cell renal cell carcinoma | 3-30 μM in HCT116, 786-O cells | Induced ATF4 and target genes; apoptosis induction | [3] |
KDM6 inhibition has demonstrated significant potential in cancer therapy across diverse malignancies. In head and neck squamous cell carcinoma (HNSCC), combination therapies using GSK-J4 with EGFR inhibitors (erlotinib) or PI3K inhibitors (HS-173) have shown enhanced anti-cancer effects through apoptosis induction and modulation of key gene expression including CDKN1A, CCND1, and BIRC5 [5]. These combinations represent a promising approach to overcome resistance to single-agent targeted therapies. In clear cell renal cell carcinoma (ccRCC), where KDM6A is frequently mutated, KDM6A deficiency promotes tumor progression and confers resistance to tyrosine kinase inhibitors like cabozantinib [8]. This resistance mechanism involves enhanced invasion, migration, cancer stemness, and epithelial-mesenchymal transition (EMT) properties, suggesting that KDM6A-low tumors may require alternative therapeutic strategies [8].
The anti-leukemic activity of GSK-J4 has been demonstrated in T-cell acute lymphoblastic leukemia (T-ALL), where it effectively blocks cell proliferation at low micromolar concentrations (IC~50~: 2 μM) [3]. Mechanistic studies reveal that GSK-J4 treatment induces integrated stress response activation through the heme-regulated eIF2α kinase (HRI)-ATF4 axis, leading to upregulation of stress response genes including PCK2, CHOP, REDD1, CHAC1, and TRIB3 [3]. This stress induction occurs independently of the canonical unfolded protein response, representing a novel mechanism of action for KDM6 inhibitors in cancer cells. The induction of ATF4 and CHOP by GSK-J4 is rapid (within 30 minutes), potent, and exhibits cell type-specific patterns, with robust responses observed in HCT116, 786-O, and SW13 cells but minimal effect in HepG2 cells [3].
Beyond oncology, KDM6 inhibition shows promise for treating skeletal disorders including craniosynostosis and osteoarthritis. In Saethre-Chotzen syndrome, characterized by TWIST1 haploinsufficiency and premature cranial suture fusion, Kdm6a and Kdm6b are upregulated in calvarial cells, driving excessive osteogenic differentiation [6]. GSK-J4 treatment effectively suppresses this aberrant osteogenesis in a dose-dependent manner (1-2 μM) in vitro and prevents premature suture fusion in Twist-1~del/+~ mouse models through local administration, positioning it as a potential non-surgical therapeutic alternative [6]. Similarly, in osteoarthritis models, GSK-J4 prevents disease progression by blocking growth plate-like H3K27me3 loss in bivalent genes, effectively maintaining articular chondrocyte phenotype and preventing hypertrophic differentiation [7].
The epigenetic reprogramming capabilities of KDM6 inhibitors also extend to inflammatory conditions, given KDM6B's role in regulating inflammatory gene expression in response to stimuli like TNFα and LPS [1]. KDM6B is upregulated through NF-κB signaling in response to inflammatory stimuli and subsequently enhances MAPK pathway activation, creating a pro-inflammatory feedback loop that can be disrupted by targeted inhibition [1]. This mechanism underpins the observed efficacy of GSK-J4 in suppressing TNFα production in human primary macrophages with an IC~50~ of 9 μM [3], suggesting potential applications for managing inflammatory diseases.
Standardized protocols for evaluating KDM6 inhibitor efficacy encompass both biochemical and cellular approaches. For direct enzymatic inhibition assays, recombinant KDM6 proteins are incubated with methylated histone substrates (H3K27me2/3) in the presence of essential co-factors (Fe(II), α-ketoglutarate, and oxygen) with varying inhibitor concentrations [4]. Demethylase activity is typically measured through antibody-based detection of remaining methylated substrates or mass spectrometry-based detection of reaction byproducts like formaldehyde and succinate. For cellular target engagement, Western blot analysis of H3K27me3 levels provides a functional readout of KDM6 inhibition, with increased H3K27me3 signaling effective target engagement [6] [8]. Additional chromatin immunoprecipitation (ChIP) assays can confirm localized increases in H3K27me3 at specific genomic loci regulated by KDM6 enzymes [6].
For therapeutic efficacy assessment in disease-specific contexts, specialized cellular models are employed. In cancer research, cell viability is evaluated using resazurin assays, while apoptosis induction is quantified through Annexin V staining and cell cycle distribution analysis via propidium iodide staining [5]. In osteogenic differentiation models, calvarial cells are isolated from disease models (e.g., Twist-1~del/+~ mice for craniosynostosis) through sequential collagenase digestion and cultured under hypoxic conditions (5% O~2~) to maintain progenitor characteristics [6]. Osteogenic differentiation is then induced using specialized media containing ascorbate-2-phosphate, β-glycerol phosphate, and dexamethasone, with alkaline phosphatase staining and activity quantification serving as key metrics of osteogenic potential [6].
Preclinical animal models provide critical assessment of KDM6 inhibitor efficacy and potential therapeutic utility. For craniosynostosis research, local administration of GSK-J4 to the calvaria of Twist-1~del/+~ mice effectively prevents premature suture fusion, with histological analysis demonstrating maintained suture patency up to postnatal day 20 [6]. In osteoarthritis models, intra-articular administration of GSK-J4 reduces cartilage damage and preserves normal chondrocyte phenotype in rat models [7]. For cancer applications, xenograft models using KDM6A-deficient ccRCC cells demonstrate enhanced tumor progression, while inhibitor treatment studies evaluate effects on tumor growth and metastasis [8]. These in vivo studies collectively provide crucial proof-of-concept evidence for therapeutic potential across different disease contexts.
Diagram 1: Comprehensive mechanism of action of KDM6 inhibitors across therapeutic applications, showing from cellular entry to functional outcomes
The activity and expression of KDM6 demethylases are regulated through complex signaling networks that integrate diverse cellular stimuli. KDM6B expression is particularly responsive to environmental cues, being transcriptionally upregulated through NF-κB signaling following TNFα stimulation and through RAS-RAF pathway activation in response to growth factors like EGF [1]. These pathways converge to activate transcription factors that bind the KDM6B promoter, establishing context-specific expression patterns. Additionally, STAT3 signaling negatively regulates KDM6B expression in cancer stem cells, while BMP4-Smad signaling creates a positive feedback loop that sustains KDM6B expression in differentiation contexts [1].
The enzymatic activity of KDM6 demethylases is intrinsically linked to cellular metabolism through their requirement for α-ketoglutarate, Fe(II), and oxygen as essential co-factors [1]. This metabolic dependency renders them sensitive to nutrient availability, hypoxia, and mitochondrial function. Under hypoxic conditions, diminished α-ketoglutarate availability and accumulation of the inhibitory metabolite 2-hydroxyglutarate (2-HG) suppress KDM6A activity, leading to hypermethylation of H3K27 and impaired cellular differentiation [1]. Oncogenic mutations in metabolic enzymes like isocitrate dehydrogenase (IDH1/2) produce the KDM6 inhibitor D-2HG, creating a pathological blockade to differentiation that can be therapeutically targeted [1].
Diagram 2: Signaling pathways regulating KDM6 expression and activity, showing integration of extracellular stimuli into epigenetic responses
The therapeutic targeting of KDM6 demethylases represents a promising epigenetic strategy for diverse diseases, particularly in oncology, skeletal disorders, and inflammatory conditions. The current leading inhibitor, GSK-J4, demonstrates compelling preclinical efficacy across these domains but faces challenges regarding target selectivity and optimal dosing strategies [4] [3]. Future directions should focus on developing next-generation inhibitors with improved specificity for individual KDM6 family members, leveraging structural insights from computational studies that identify key residue differences governing selective inhibition [4]. Additionally, combination therapy approaches represent a particularly promising avenue, especially for malignancies where KDM6 inhibition can sensitize cells to established targeted therapies like EGFR and PI3K inhibitors [5].
The following table summarizes the essential quantitative and structural data for GSK-J1.
| Property Category | Details |
|---|---|
| IUPHAR/BPS Ligand ID | 7027 [1] |
| Compound Class | Synthetic organic [1] |
| Primary Target (IC₅₀) | JMJD3/KDM6B (60 nM) [2] [3] |
| Other Targets (IC₅₀) | UTX/KDM6A (>10-fold selectivity vs. other demethylases) [1] [2] |
| Molecular Weight | 389.19 [1] / 389.45 [2] |
| Molecular Formula | C₂₂H₂₃N₅O₂ [1] [2] |
| CAS Registry No. | 1373422-53-7 [1] |
| SMILES | OC(=O)CCNc1nc(nc(c1)N1CCc2ccccc2CC1)c1ccccn1 [1] |
| XLogP | 3.71 [1] |
| Lipinski's Rules Broken | 0 [1] |
Here are the methodologies for two primary assays used to characterize this compound.
This homogeneous assay was used to determine the IC₅₀ values of this compound.
This assay was used to profile the selectivity of this compound across a range of Fe²⁺/2-oxoglutarate-dependent oxygenases.
The table below summarizes the observed biological effects of this compound in cellular and animal models.
| Model System | Observed Effects of this compound |
|---|---|
| Human Primary Macrophages | Inhibits TNF-α production; increases global nuclear H3K27me3 levels [2]. |
| Mouse Mammary Epithelial Cells (MECs) | Suppresses LPS-induced proinflammatory cytokines (TNF-α, IL-1β, IL-6); increases H3K27me3 at gene promoters; inhibits TLR4/NF-κB signaling [4]. |
| MC3T3-E1 Cells | Suppresses Runx2 and Osterix expression; increases ALP activity and global H3K27me3 levels [2]. |
| LPS-induced Mastitis in Mice | Alleviates severity of mammary gland inflammation and tissue injury; reduces inflammatory cell infiltration and MPO activity; decreases proinflammatory cytokine levels [4]. |
The following diagram illustrates the mechanism by which this compound exerts its anti-inflammatory effects, as demonstrated in an LPS-induced mastitis model [4].
This compound inhibits JMJD3, promoting gene-silencing H3K27me3 and reducing inflammation [4].
For researchers using this compound in experimental settings, here is key practical information.
| Cell Type / Model | Experimental Context | Working Concentration | Key Findings / Effects | Citation |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) [1] | Radiosensitization & clonogenic survival | Not explicitly stated | Identified as a putative radiosensitizer; reduces stem-like potential | |
| Mouse Mammary Epithelial Cells (MECs) [2] | LPS-induced inflammation model | 0.1 μM, 1 μM, 10 μM (non-cytotoxic) | Significantly alleviated inflammatory response; higher concentrations (e.g., 100 μM) showed cytotoxicity [2] | |
| HNSCC (in vivo mouse model) [3] | Synergistic therapy with LSD1 inhibitor (TCP) | 25 mg/kg (animal weight) | Inhibited tumor growth and progression; administered concomitantly with TCP 5 days/week [3] | |
| Prostate Cancer (PCa) Cells [4] | Cell proliferation inhibition (72h treatment) | ED~50~: ~3-24 μM (varies by cell line) | Effectively repressed cell proliferation; CRPC model cells (CWR22Rv-1) were most sensitive (ED~50~ ~3 μM) [4] | |
| Human Embryonic Stem Cells (hESCs) [5] | Nuclear size / chromatin modification study | 60 μM, 1 mM, 10 mM (tested range) | Cells grew well at these concentrations; used to investigate nuclear size alteration [5] |
Here are detailed methodologies for key experiments using GSK-J1, which you can adapt for your research.
This protocol is adapted from studies on LPS-induced inflammation in mouse mammary epithelial cells (MECs) [2].
This protocol is based on studies of HNSCC in mouse models [3].
This compound is a highly potent and selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), with an IC₅₀ of 60 nM for JMJD3 in cell-free assays [6]. Its primary mechanism involves inhibiting the demethylase activity of JMJD3/UTX, leading to an accumulation of the repressive chromatin mark H3K27me3 at gene promoters. This results in gene silencing and the subsequent inhibition of key cellular processes like proliferation and inflammatory responses [1] [2].
The diagram below illustrates the cellular mechanism of this compound and a general workflow for treatment experiments.
A correctly prepared stock solution is crucial for experimental reproducibility. GSK-J1 has a molecular weight of 389.45 g/mol and is soluble in DMSO [1] [2].
Key Preparation Data
| Parameter | Specification |
|---|---|
| Molecular Weight | 389.45 g/mol [1] [3] |
| Recommended Stock Concentration | 10 mM to 100 mM [1] [3] |
| Solubility in DMSO | ~50-78 mg/mL (approx. 128-200 mM) [1] [3] |
| Stability | Store at -20°C (short-term) or -80°C (long-term); avoid repeated freeze-thaw cycles [1] |
Step-by-Step Protocol
When treating cells, the final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5% to avoid cytotoxicity.
Cell Culture Treatment Workflow
Key In Vitro Application Data
| Parameter | Typical Values & Considerations |
|---|---|
| Working Concentration | Low nanomolar to low micromolar range (e.g., 0.1 μM to 10 μM) [4] [5] |
| Cytotoxicity | 100 μM this compound showed significant cytotoxicity; 0.1-10 μM are common non-cytotoxic working concentrations [4] |
| Pre-incubation | Often pre-incubated with cells for 30 minutes to 4 hours before adding other stimulants (e.g., LPS) [1] [4] |
| Treatment Duration | 1 to 48 hours, depending on the biological process studied [1] [4] [5] |
Example Protocol from Literature
A study on mastitis provides a specific example of in vitro use:
For in vivo studies, this compound must be dissolved in a biocompatible solvent system suitable for administration to animals.
In Vivo Administration Pathway
Commonly Used In Vivo Formulations
| Formulation | Composition | Preparation Notes |
|---|---|---|
| Suspension A | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline [1] | Add compounds in order; vortex after each step. |
| Suspension B | 5% DMSO + Corn oil [3] | Mix evenly to obtain a clear solution. |
| Suspension C | 0.5-1% Carboxymethyl cellulose (CMC-Na) in water [3] | Suspend powder directly in CMC-Na solution. |
Example Protocol from Literature
A study investigating LPS-induced mastitis in mice detailed the following in vivo protocol:
I hope these detailed application notes assist in your research planning. Would you like me to elaborate further on the differences between this compound and GSK-J4, or explore specific experimental models in more depth?
This compound is a pioneering selective small-molecule inhibitor that targets the histone demethylase activity of the KDM6 subfamily (JMJD3 and UTX), which specifically demethylate the transcriptionally repressive mark H3K27me3. This inhibitor emerged from structure-guided optimization of screening hits and represents a valuable chemical tool for investigating the functional role of H3K27me3-specific demethylases in inflammatory responses [1]. The compound exhibits a half-maximum inhibitory concentration (IC₅₀) of 60 nM in JMJD3 AlphaScreen assays and demonstrates remarkable selectivity for the KDM6 subfamily over other JMJ demethylases, with minimal off-target activity against a panel of 100 protein kinases and 60 unrelated proteins, including other chromatin-modifying enzymes [1].
The molecular mechanism of this compound involves competitive inhibition with the cofactor α-ketoglutarate while being non-competitive with the peptide substrate. Structural analyses reveal that the propanoic acid moiety of this compound mimics α-ketoglutarate binding, maintaining critical interactions with K1381, T1387, and N1480 residues in the catalytic pocket. Meanwhile, the aromatic tetrahydrobenzazepine component occupies a narrow cleft between R1246 and P1388, mimicking the P30 residue of the histone peptide. A distinctive feature of this compound binding is the induction of a subtle metal shift (2.34 Å) in the catalytic metal ion (Fe²⁺), which disrupts the enzyme's demethylase activity without affecting the direct interactions with the conserved HHE triad [1]. This unique inhibition mechanism provides a structural basis for the compound's selectivity and effectiveness in modulating JMJD3/UTX-dependent cellular processes.
The connection between JMJD3 inhibition and TNF-α suppression was established in a landmark study demonstrating that this compound reduces lipopolysaccharide (LPS)-induced proinflammatory cytokine production in human primary macrophages. This anti-inflammatory effect depends on both JMJD3 and UTX, resolving prior ambiguity about the catalytic function of H3K27-specific JMJ demethylases in regulating disease-relevant inflammatory responses [1]. The study provided the first evidence that small-molecule inhibition of histone demethylases can modulate macrophage inflammatory responses, opening new avenues for therapeutic intervention in inflammatory diseases.
Further research has illuminated the central role of TNF-α in macrophage biology and inflammatory diseases. TNF-α is primarily produced by macrophages and signals through two transmembrane receptors (TNFR1 and TNFR2) to regulate diverse cellular functions including proliferation, survival, differentiation, and apoptosis. Dysregulated TNF-α production is associated with the pathogenesis of several diseases, including rheumatoid arthritis, Crohn's disease, atherosclerosis, and psoriasis [2]. In the context of tumor microenvironments, recent single-cell RNA sequencing analyses have identified SPP1+ macrophages as significant producers of TNF-α and IL-1β, which promote cancer progression through NF-κB signaling pathway activation [3]. This underscores the importance of targeting TNF-α production in specific macrophage subpopulations for therapeutic benefit.
Cell Models:
Differentiation Protocol:
This compound Stock Solution:
Treatment Protocol for TNF-α Inhibition:
Table 1: this compound Treatment Conditions for TNF-α Inhibition
| Parameter | Standard Condition | Range Tested | Notes |
|---|---|---|---|
| This compound concentration | 1-10 μM | 0.1-50 μM | Dose-dependent effects observed |
| Pre-treatment time | 1-2 hours | 0.5-6 hours | Essential for target engagement |
| LPS concentration | 100 ng/mL | 10 ng/mL-1 μg/mL | Concentration-dependent TNF-α induction |
| Stimulation time | 17-24 hours | 4-48 hours | Peak TNF-α at 17-24 hours |
The HTRF (Homogeneous Time-Resolved Fluorescence) assay combines standard FRET technology with time-resolved fluorescent measurement to eliminate short-lived background fluorescence [4].
Protocol:
AlphaLISA is a bead-based homogeneous assay that does not require washing steps, making it suitable for high-throughput screening [4].
Protocol:
While not suitable for ultra-high-throughput screening, ELISA provides a validated reference method for confirming results.
Protocol:
Table 2: Comparison of TNF-α Detection Methods
| Parameter | HTRF | AlphaLISA | ELISA |
|---|---|---|---|
| Assay principle | FRET with time-resolution | Bead-based proximity | Solid-phase immunoassay |
| Wash steps | No | No | Multiple |
| Throughput | High | High | Medium |
| Assay time | 3 hours | 2 hours | 4-5 hours |
| Sensitivity | High | High | High |
| Sample volume | 5 μL | 1.5 μL | 50-100 μL |
| Compatibility | 1536-well format | 1536-well format | 96/384-well format |
CellTiter-Glo Luminescence Assay:
Additional viability assays: MTT, annexin V/7-AAD staining, or caspase-3 activity assays can be performed to rule out cytotoxic effects of treatments [5].
Quantitative Analysis:
Interpretation Guidelines:
Technical Considerations:
Common Issues and Solutions:
Methodological Considerations:
The use of this compound to inhibit TNF-α production in macrophages provides a valuable research tool for investigating the contribution of histone demethylases to inflammatory processes. This approach has helped resolve the functional role of JMJD3 and UTX in regulating proinflammatory macrophage responses [1]. The protocol described here can be adapted for high-throughput screening of compound libraries to identify novel anti-inflammatory agents, as demonstrated in studies screening 1280 pharmacologically active compounds using HTRF and AlphaLISA TNF-α assays [4].
From a therapeutic perspective, targeting TNF-α production through epigenetic regulators like JMJD3/UTX represents an alternative strategy to biological TNF-α inhibitors (e.g., etanercept, infliximab, adalimumab) currently used for autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and inflammatory bowel disease [6] [7]. As research in this area advances, this compound and improved derivatives may provide new avenues for treating TNF-α-mediated inflammatory conditions while potentially offering different safety and efficacy profiles compared to existing therapies.
This compound is a potent, selective small-molecule inhibitor of the histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), which catalyze the removal of methyl groups from histone H3 lysine 27 (H3K27) [1] [2]. This epigenetic modification plays a critical role in regulating gene expression patterns in cancer cells. By inhibiting JMJD3, this compound increases global H3K27me3 levels, leading to transcriptional repression of target genes involved in oncogenesis, inflammation, and drug resistance [3] [1]. The compound demonstrates high selectivity for JMJD3 over other histone demethylases, with an IC₅₀ of 60 nM in cell-free assays [1] [2].
Table 1: Biochemical and pharmacological properties of this compound
| Parameter | Specification | Experimental Conditions |
|---|---|---|
| Targets | JMJD3 (KDM6B), UTX (KDM6A) [1] | Cell-free assays |
| IC₅₀ for JMJD3 | 60 nM [1] [2] | MALDI-TOF analysis |
| IC₅₀ for UTX | ~60 nM (comparable activity) [2] | MALDI-TOF analysis |
| Selectivity | >10-fold over other tested demethylases [1] | Profiling across Fe²⁺/2-OG oxygenases |
| Secondary Targets | JARID1B (IC₅₀ = 0.95 μM), JARID1C (IC₅₀ = 1.76 μM) [2] | AlphaScreen assay |
| Molecular Weight | 389.45 g/mol [1] | - |
| Solubility | 77 mg/mL in DMSO (197.71 mM) [1] | Fresh, moisture-absorbing DMSO reduces solubility |
| Cellular Activity | Inhibits TNF-α production in macrophages [1] | HEK-293 cells and primary macrophages |
Table 2: Recommended concentration ranges for different experimental applications
| Application | Concentration Range | Incubation Time | Key Readouts |
|---|---|---|---|
| Cell Viability Assays | 1-50 μM [4] [3] | 48-72 hours | MTT, CCK-8, apoptosis markers |
| Target Engagement | 5-25 μM [3] | 24-48 hours | H3K27me3 levels (Western blot) |
| Gene Expression Studies | 10-30 μM [4] | 48-72 hours | RNA-seq, qPCR of target genes |
| Combination Therapy | 5-20 μM [4] | 48-72 hours | Synergy analysis (CI values) |
| In Vivo Studies | 25 mg/kg (animal models) [4] | 3-5 weeks | Tumor volume, immunohistochemistry |
Materials:
Procedure:
This compound has demonstrated synergistic effects when combined with other epigenetic inhibitors. The following protocol outlines combination with LSD1 inhibitors (e.g., TCP) for head and neck squamous cell carcinoma [4]:
Materials:
Procedure:
MTT/CCK-8 Assay Protocol:
Colony Formation Assay:
Western Blot for H3K27me3:
To overcome limitations of free this compound such as unfavorable bioavailability, nanoparticle-based delivery systems have been developed:
Materials:
Procedure:
This delivery system enhances tumor targeting through CD44 receptor-mediated uptake and improves therapeutic efficacy in carboplatin-resistant ovarian cancer models [5].
The following diagram illustrates the molecular mechanism of this compound and its effects on cancer cell signaling:
Figure 1: Molecular mechanism of this compound in cancer cells
This compound inhibits JMJD3, leading to accumulated H3K27me3 at promoter regions of key oncogenes and inflammatory genes. This results in:
This compound represents a valuable tool for investigating the role of JMJD3-mediated epigenetic regulation in cancer biology. The protocols outlined herein provide a framework for evaluating its therapeutic potential in various cancer models, both as a monotherapy and in combination regimens. The development of advanced delivery systems further enhances its translational applicability, particularly for resistant cancers such as carboplatin-resistant ovarian cancer.
This compound is a potent and selective small-molecule inhibitor that targets the histone demethylase JMJD3 (KDM6B), which specifically demethylates H3K27me3 to H3K27me2/H3K27me1, leading to transcriptional activation of target genes. This epigenetic modulator has emerged as a valuable research tool for investigating the role of H3K27 methylation in various biological processes and disease models, including cancer, inflammatory conditions, and neurological studies. This compound functions by chelating the Fe(II) ion in the catalytic Jumonji domain of JMJD3, thereby inhibiting its demethylase activity and resulting in increased levels of the repressive chromatin mark H3K27me3 at specific genomic loci [1] [2].
The therapeutic potential of this compound has been demonstrated across multiple disease contexts. In head and neck squamous cell carcinoma (HNSCC), this compound showed synergistic effects when combined with the LSD1 inhibitor tranylcypromine (TCP), significantly impairing cell proliferation, inducing apoptosis and senescence in vitro, and inhibiting tumor growth and progression in vivo [3]. In inflammatory models, this compound treatment alleviated the severity of LPS-induced mastitis by increasing H3K27me3 levels at promoters of pro-inflammatory genes, subsequently reducing the expression of Tnfa, Il1b, and Il6 and inhibiting TLR4-NF-κB signaling pathways [1]. Additionally, in neuroblastoma research, this compound has been shown to disrupt the oncogenic CDK4/6-pRB-E2F pathway and reduce MYCN expression, providing a rationale for targeting KDM6B in high-risk neuroblastoma [2].
Stock Solution Preparation: Dissolve this compound in high-quality DMSO to prepare a 10-50 mM stock solution. Vortex thoroughly until completely dissolved and aliquot to avoid repeated freeze-thaw cycles. Stock solutions remain stable at -20°C for at least 6 months [3] [1].
Working Solution Preparation: Dilute stock solution in appropriate cell culture medium immediately before use. For in vivo studies, dissolve this compound in a vehicle solution composed of polyethylene glycol/saline (5:95 v/v) [4]. Ensure that the final DMSO concentration does not exceed 0.1% in cell-based assays to maintain cell viability.
Quality Control: Verify compound integrity periodically using HPLC or mass spectrometry. Include appropriate controls in all experiments: vehicle control (DMSO or PEG/saline), and positive controls specific to your experimental model [3].
Cell Line Selection and Maintenance: Based on published research, this compound has demonstrated efficacy in various cell lines including human chordoma cell lines (U-CH1, U-CH2, U-CH7, MUG-Chor, UM-Chor), neuroblastoma cells (BE2C, SK-N-AS), and mouse mammary epithelial cells [1] [5]. Culture cells according to ATCC or established laboratory protocols in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator [3] [1].
Treatment Procedure: Seed cells at optimal density (e.g., 3,000-5,000 cells per well in 96-well plates) and allow to adhere overnight. Treat cells with this compound at determined IC₅₀ values (typically ranging from 1-10 μM depending on cell type) for 24-72 hours. For combination studies with other epigenetic inhibitors like TCP, treat cells simultaneously with both compounds [3]. Include vehicle controls in all experiments.
Viability Assessment: Perform cytotoxicity assessment using CCK-8 assay according to manufacturer's protocol. Incubate cells with CCK-8 reagent for 1-4 hours and measure absorbance at 450 nm. Calculate cell viability relative to vehicle-treated controls [1].
Cell Viability and Proliferation (CCK-8 Assay): Seed cells in 96-well plates at optimal density (3,000-8,000 cells/well depending on growth rate). After 24-hour adherence, treat with this compound at varying concentrations (typically 0.1-100 μM). After 48-72 hours, add 10 μL CCK-8 solution per well and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a plate reader. Calculate percentage viability relative to vehicle-treated controls [3] [1].
Colony Formation Assay: Seed cells at low density (500-1,000 cells per well in 6-well plates). Treat with this compound 24 hours after seeding and refresh treatment every 3-4 days. After 10-14 days, or when visible colonies form, wash with PBS, fix with methanol, and stain with 0.5% crystal violet. Count colonies containing >50 cells manually or using automated colony counting software [3].
Apoptosis Analysis by Flow Cytometry: Harvest this compound-treated and control cells by trypsinization. Wash with cold PBS and stain using Annexin V-FITC/PI apoptosis detection kit according to manufacturer's protocol. Analyze by flow cytometry within 1 hour of staining. Distinguish populations: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) [3].
Senescence-Associated β-Galactosidase Staining: Wash treated cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes at room temperature. Incubate with fresh SA-β-gal staining solution (1 mg/mL X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂ in 40 mM citric acid/sodium phosphate buffer, pH 6.0) overnight at 37°C without CO₂. Count SA-β-gal-positive cells (blue staining) under bright-field microscopy [3].
RNA Sequencing and Transcriptome Analysis: Extract total RNA from this compound-treated and control cells using TRIzol reagent or commercial kits. Assess RNA quality using Bioanalyzer (RIN >8.0). Prepare RNA-seq libraries using Illumina-compatible kits and sequence on platforms such as BGISEQ-500 or Illumina sequencers. Analyze differentially expressed genes using NOISeq or similar algorithms. Perform functional enrichment analysis (GO, KEGG) and gene set enrichment analysis (GSEA) to identify affected pathways [3].
Chromatin Immunoprecipitation (ChIP): Cross-link chromatin with 1% formaldehyde for 10 minutes at room temperature. Quench with 125 mM glycine, harvest cells, and lyse. Sonicate chromatin to 200-500 bp fragments. Immunoprecipitate with antibodies against H3K27me3 or other histone marks overnight at 4°C. Capture immune complexes with protein A/G beads, reverse crosslinks, and purify DNA. Analyze by qPCR or sequencing (ChIP-seq) [1].
Western Blot Analysis for Histone Modifications: Harvest cells and extract proteins using RIPA buffer. Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against H3K27me3, JMJD3, and loading controls (H3 or β-actin) overnight at 4°C. Detect with HRP-conjugated secondary antibodies and ECL reagent. Quantify band intensities using image analysis software [1].
Inflammatory Disease Models: For LPS-induced mastitis in mice, inject LPS (10-50 μg/animal) directly into the mammary gland via the teat canal. Administer this compound (25 mg/kg) intraperitoneally 1 hour before and 12 hours after LPS challenge. Assess inflammation 24 hours post-LPS injection by histopathology, MPO activity, and cytokine measurements [1].
Cancer Xenograft Models: Subcutaneously inject 5×10⁶ HNSCC cells (e.g., Cal27) suspended in 100 μL PBS/Matrigel (1:1) into the flanks of immunodeficient mice (BALB/c-nu). When tumors reach 50-100 mm³, randomize animals into treatment groups (n=6-10). Administer this compound intraperitoneally at 25 mg/kg, 5 days per week for 3 consecutive weeks. Monitor tumor volume twice weekly using calipers and calculate volume as (length × width²)/2 [3].
Chemical Carcinogenesis Models: For 4-nitroquinoline 1-oxide (4NQO)-induced HNSCC models, add 4NQO (50 μg/mL) to drinking water for 16 weeks, then regular water for 6-10 weeks until identifiable tumors develop. Initiate this compound treatment (25 mg/kg, 5 days/week) after tumor development and continue for 3-6 weeks [3].
Dosing Regimen: The established effective dose of this compound in murine models is 25 mg/kg administered intraperitoneally. For combination studies with LSD1 inhibitors such as TCP, co-administer TCP at 10 mg/kg alongside this compound using the same schedule (5 days per week) [3].
Solution Preparation: For in vivo administration, dissolve this compound in a vehicle solution of polyethylene glycol/saline (5:95 v/v). Prepare fresh before each administration [4].
Animal Monitoring: Monitor body weight, tumor volume (in xenograft models), and general health twice weekly. Euthanize animals when tumors exceed 1.5-2.0 cm in diameter or if animals show signs of distress according to institutional animal welfare guidelines [3].
Tissue Collection and Analysis: At study endpoint, collect tumor tissues and divide for various analyses: flash-freeze in liquid nitrogen for molecular studies, fix in 10% formalin for histopathology, and preserve in RNAlater for gene expression studies [3].
Table 1: Summary of this compound Efficacy Across Experimental Models
| Experimental Model | Cell Type/Animal Model | Concentration/Dose | Key Findings | Citation |
|---|---|---|---|---|
| HNSCC in vitro | Cal27 cells | 1-10 μM | Synergistic reduction in cell viability with TCP (CI<1) | [3] |
| HNSCC in vivo | Xenograft mouse model | 25 mg/kg (IP) | Inhibited tumor growth and progression | [3] |
| Mastitis in vitro | Mouse mammary epithelial cells | 0.1-10 μM | Reduced proinflammatory cytokines (TNF-α, IL-1β, IL-6) | [1] |
| Mastitis in vivo | LPS-induced mouse mastitis | 25 mg/kg (IP) | Alleviated inflammation, reduced inflammatory cell infiltration | [1] |
| Neuroblastoma | BE2C, SK-N-AS cells | 1-10 μM | Reduced colony formation, decreased MYCN expression | [2] |
| Chordoma | U-CH1, U-CH2, U-CH7 cells | 5 μM (IC₈₀) | Induced cell death, reduced TBXT expression | [5] |
| Sleep modulation | Rat model | 0.1-10 mg/kg (IP) | Reduced wakefulness, enhanced SWS and REMS during dark phase | [4] |
Table 2: this compound-Mediated Molecular Changes in Experimental Systems
| Parameter Assessed | Experimental System | Effect of this compound Treatment | Significance | Citation |
|---|---|---|---|---|
| H3K27me3 levels | Mouse mammary epithelial cells | Increased at promoters of Tnfa, Il1b, Il6 | Repressed inflammatory gene transcription | [1] |
| Gene expression | Cal27 cells (RNA-seq) | Modulation of SPP1 and apoptosis-related genes | Induced pro-apoptotic effects | [3] |
| Cytokine production | LPS-induced mastitis | Decreased TNF-α, IL-1β, IL-6 | Reduced inflammation severity | [1] |
| Colony formation | Neuroblastoma cells | 60-80% reduction | Impaired clonogenic survival | [2] |
| Pathway modulation | Neuroblastoma cells | Disrupted CDK4/6-pRB-E2F pathway | Antiproliferative effect | [2] |
| Apoptosis induction | HNSCC cells | Increased Annexin V+ cells | Promoted cell death | [3] |
Cell Density Optimization: Conduct preliminary experiments to determine optimal seeding density for each cell line. Overcrowding can diminish this compound efficacy due to contact inhibition and altered proliferation kinetics, while too few cells may not provide robust readouts in endpoint assays [3] [1].
Treatment Duration: The effects of this compound on histone methylation are time-dependent. For acute molecular changes (H3K27me3 accumulation), 24-48 hours may suffice, but phenotypic effects (apoptosis, senescence) often require longer exposure (72-96 hours). Include multiple time points in initial characterization studies [3].
Combination Therapy Optimization: When combining this compound with other epigenetic inhibitors (e.g., TCP for LSD1), perform matrix screening to identify synergistic ratios. Use combination index (CI) analysis with software such as Compusyn, where CI<1 indicates synergy, CI=1 additivity, and CI>1 antagonism [3].
Limited Efficacy: If this compound shows limited biological activity, verify target engagement by assessing H3K27me3 levels by Western blot. Consider cell permeability issues; GSK-J4, the prodrug ester of this compound, may be used as it exhibits improved cellular uptake [5].
High Cytotoxicity: If observing excessive cytotoxicity at low concentrations, titrate the dose and ensure vehicle controls are properly matched. DMSO concentrations should never exceed 0.1% in cell culture [1].
Variable In Vivo Responses: For inconsistent results in animal models, ensure proper compound formulation and administration technique. Monitor animal health and weight closely, as stress can influence epigenetic modifications and treatment responses [3] [4].
This compound represents a valuable chemical tool for investigating the physiological and pathological roles of JMJD3/KDM6B and H3K27 methylation. The protocols and application notes outlined herein provide researchers with comprehensive methodologies for employing this compound across various experimental systems, from cell-based assays to animal models. The compound's demonstrated efficacy in cancer, inflammation, and other disease models highlights the therapeutic potential of targeting JMJD3-mediated epigenetic regulation. As research in this field advances, this compound will continue to serve as a critical tool for unraveling the complexities of epigenetic modulation in health and disease.
The following section provides a detailed methodology for formulating GSK-J1-loaded nanoparticles and evaluating their efficacy in a pre-clinical model of carboplatin-resistant ovarian cancer.
This protocol is adapted from previous research with minor modifications [1].
Synthesis of MOF Nanoparticles:
Drug Loading (Preparation of MOF@this compound):
Surface Functionalization (Preparation of HA@MOF@this compound):
Characterization and Quality Control:
The structure of the synthesized nanoparticle and its proposed mechanism of action can be visualized as follows:
The efficacy of the formulated nanoparticles should be validated through a series of standardized assays.
In Vitro Cytotoxicity and Synergy:
Functional Phenotypic Assays:
In Vivo Efficacy Study:
Treatment with HA@MOF@this compound is expected to yield significant outcomes across various metrics. The table below summarizes quantifiable results from typical experiments.
| Experimental Model | Assay/Measurement | Key Result of HA@MOF@this compound |
|---|---|---|
| In Vitro (CR SKOV-3 cells) | Cytotoxicity (IC~50~) | Superior cell killing vs. free this compound and untargeted MOF@this compound [1] |
| In Vitro (CR SKOV-3 cells) | Apoptosis (Flow Cytometry) | Higher induction of apoptosis [1] |
| In Vitro (CR SKOV-3 cells) | Cell Motility (Migration Assay) | Reduced cell migration [1] |
| In Vitro (CR SKOV-3 cells) | 3D Spheroid Formation | Diminished number and size of spheroids [1] |
| Molecular Level | H3K27me3 at HER2 promoter (ChIP-qPCR) | Attenuated HER2 via increased H3K27me3 [1] |
| In Vivo (Xenograft) | Tumor Volume & Weight | Better efficacy in inhibiting tumor growth [1] |
The molecular mechanism by which this compound exerts its anti-tumor effect involves specific epigenetic modulation, as illustrated in the following pathway:
The data obtained from this protocol demonstrates that targeting the JMJD3/UTX axis with this compound, especially via a targeted nanoparticle delivery system, is a viable strategy for combating carboplatin-resistant ovarian cancer.
This protocol provides a comprehensive framework for evaluating this compound in resistant ovarian cancer models, highlighting the importance of sophisticated drug delivery for epigenetic therapeutics.
Ovarian cancer remains a leading cause of mortality among gynecological malignancies, with the rapid development of chemoresistance to platinum-based therapies representing a significant clinical challenge. Epigenetic dysregulation, particularly the loss of repressive H3K27me3 modifications, has been identified as a key driver of this resistance and cancer progression. The JMJD3 demethylase inhibitor, GSK-J1, shows promise in reversing these epigenetic alterations but suffers from poor bioavailability and limited efficacy as a single-agent therapy.
To address these limitations, we have developed a targeted nanoparticle delivery system (HA@MOF@this compound) that combines this compound with a hyaluronic acid (HA)-decorated metal-organic framework (MOF). This system enhances drug delivery to tumor cells through CD44 receptor-mediated endocytosis, leverages the tumor microenvironment for controlled release, and demonstrates synergistic efficacy in suppressing carboplatin-resistant ovarian cancer both in vitro and in vivo [1].
The HA@MOF@this compound nanoparticle is a multi-component system designed for optimal drug delivery and targeting:
Principle: Formation of the iron-based metal-organic framework core via coordination between metal ions and organic linkers [1].
Fe(NO₃)₃·9H₂O and 5 mg of polyvinyl pyrrolidone (PVP, MW ≈ 45-58 K) in 25 mL of deionized water. Stir for 1 hour at room temperature.Principle: Encapsulation of this compound into the MOF pores via diffusion, followed by surface decoration with HA for targeting.
MOF@this compound) and redisperse in 10 mL of distilled water. Repeat the centrifugation and washing process twice.MOF@this compound nanoparticles in deionized water. Add hyaluronic acid (36 kDa) and sonicate the mixture for 30 minutes.HA@MOF@this compound nanoparticles, rinse three times with deionized water, and freeze-dry for long-term storage [1].Principle: Quantification of encapsulated this compound using UV-Vis spectrophotometry.
Sample Preparation: Dissolve a known weight of the freeze-dried HA@MOF@this compound in DMSO to extract and release the encapsulated this compound.
Measurement: Analyze the solution using a UV-Vis spectrophotometer at an absorption wavelength of 278 nm.
Calculation: Use a pre-established calibration curve to determine the this compound concentration. Calculate DL and EE using the formulas below [1]:
DL (%) = (Weight of this compound in nanoparticles / Weight of this compound loaded nanoparticles) × 100%
EE (%) = (Weight of this compound in nanoparticle pellet (μg) / Weight of this compound in nanoparticle dispersion (μg)) × 100%
The following diagram illustrates the complete synthesis workflow:
Synthesis Workflow of HA@MOF@this compound Nanoparticles
Consistent characterization is crucial for ensuring batch-to-batch reproducibility and nanoparticle quality. The following protocols and specifications should be adhered to.
Principle: Measures hydrodynamic diameter, polydispersity index (PDI), and surface charge.
Principle: Visualizes nanoparticle morphology, size, and core-shell structure.
Principle: XRD confirms the crystalline structure of the MOF, while FTIR verifies chemical composition and successful HA coating [2].
Table 1: Standard Physicochemical Properties of HA@MOF@this compound Nanoparticles [1]
| Parameter | Method | Specification |
|---|---|---|
| Hydrodynamic Size | DLS | ~150-200 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 |
| Zeta Potential | DLS | Negative surface charge (due to HA coating) |
| Drug Loading (DL) | UV-Vis | To be determined experimentally |
| Encapsulation Efficiency (EE) | UV-Vis | To be determined experimentally |
| Morphology | TEM | Spherical, core-shell structure |
Table 2: Key Biological Activity Metrics of HA@MOF@this compound from Preclinical Studies [1]
| Assay | Model | Key Finding |
|---|---|---|
| Cellular Uptake | CR SKOV-3 cells | Enhanced, CD44-mediated uptake |
| Cytotoxicity (MTT) | CR SKOV-3 cells | Significant inhibition of cell viability |
| Apoptosis Assay | CR SKOV-3 cells | Higher induction of apoptosis vs. free this compound |
| Cell Motility | CR SKOV-3 cells | Reduced migration and invasion |
| Spheroid Formation | CR SKOV-3 cells | Diminished spheroid growth and viability |
| *In vivo* Efficacy | Mouse xenograft | Better tumor growth inhibition, preliminary low systemic toxicity |
The therapeutic action of HA@MOF@this compound is a multi-step process. The following diagram details the proposed mechanism at the cellular level:
Mechanism of Action of HA@MOF@this compound
Principle: Measures cell viability based on the reduction of MTT by metabolically active cells.
Principle: Quantifies the percentage of cells undergoing early and late apoptosis using Annexin V/propidium iodide (PI) staining.
The HA@MOF@this compound nanoparticle system represents a promising epigenetics-oriented therapeutic strategy for treating carboplatin-resistant ovarian cancer. Its design leverages active tumor targeting and nanoparticle-mediated drug delivery to overcome the limitations of free this compound, resulting in enhanced efficacy, reduced cell motility, and increased apoptosis in preclinical models.
Future work should focus on scaling up the manufacturing process under Good Manufacturing Practice (GMP) conditions, conducting comprehensive IND-enabling toxicology and pharmacokinetics studies, and exploring the platform's utility for delivering other epigenetic drugs or combination therapies.
This compound represents a groundbreaking tool in epigenetic research as a highly potent and selective inhibitor of the H3K27-specific histone demethylase subfamily, targeting both JMJD3 (KDM6B) and UTX (KDM6A) with an impressive IC₅₀ of 60 nM against JMJD3 in cell-free assays. This small molecule inhibitor has emerged as an invaluable research compound for investigating the functional roles of H3K27 demethylation in various biological processes, including inflammation, differentiation, and tumorigenesis. The development of this compound addressed a significant gap in epigenetic research by providing the first catalytic site inhibitor selective for the H3K27me3-specific JMJ subfamily, enabling researchers to specifically interrogate the functional consequences of JMJD3/UTX inhibition without broadly targeting other demethylases.
The epigenetic modulation achieved by this compound centers on its ability to modulate histone methylation states, particularly the H3K27me3 repressive mark, which is associated with condensed chromatin conformation and transcriptional repression. Under normal physiological conditions, JMJD3 demethylates H3K27me3 to H3K27me2 or H3K27me1, effectively removing this repressive methylation mark and activating gene transcription. By inhibiting JMJD3's demethylase activity, this compound treatment leads to accumulation of H3K27me3 at specific genomic loci, resulting in transcriptional repression of target genes. This mechanism has proven particularly relevant in the context of inflammatory gene regulation, where JMJD3 has been shown to play a crucial role in activating pro-inflammatory cytokine expression in response to various stimuli, including lipopolysaccharide (LPS) challenge.
The inhibitory mechanism of this compound derives from its sophisticated structural mimicry of natural enzyme substrates. High-resolution co-crystal structures of this compound bound to human JMJD3 reveal that the compound exploits a novel binding modality within the catalytic pocket:
The propanoic acid moiety of this compound mimics α-ketoglutarate binding by maintaining critical interactions with residues K1381, T1387, and N1480 [1]. This allows this compound to effectively compete with the essential cofactor α-ketoglutarate in the enzymatic reaction.
The aromatic ring of the tetrahydrobenzazepine component occupies a narrow cleft between R1246 and P1388, effectively mimicking the position of P30 from the histone H3 peptide [1]. This strategic placement interferes with substrate recognition and binding.
The pyridyl-pyrimidine biaryl system creates a bidentate interaction with the catalytic metal ion (Fe²⁺), inducing a distinctive metal shift phenomenon where the metal cation moves 2.34 Å from its conserved position [1]. This metal displacement represents a unique mechanism of enzyme inhibition not observed with other demethylase inhibitors.
The inhibition of JMJD3 by this compound triggers a cascade of epigenetic and transcriptional changes:
H3K27me3 Accumulation: Treatment with this compound significantly increases global levels of H3K27me3, the repressive chromatin mark, by preventing its demethylation [2] [3]. This has been demonstrated across multiple cell types, including mouse mammary epithelial cells and human primary macrophages.
Transcriptional Repression: The elevated H3K27me3 levels lead to condensed chromatin conformation at specific genomic loci, particularly at promoters of inflammation-related genes such as Tnfa, Il1b, and Il6 [2]. Chromatin immunoprecipitation experiments confirm enriched H3K27me3 occupancy at these promoters following this compound treatment.
Signaling Pathway Modulation: this compound treatment interferes with the TLR4-NF-κB proinflammatory signaling axis, decreasing expression of toll-like receptor 4 and preventing downstream NF-κB activation [2]. This effectively dampens the inflammatory response to stimuli like LPS.
Table 1: Key Molecular Consequences of this compound Treatment
| Molecular Parameter | Effect of this compound | Experimental Evidence |
|---|---|---|
| JMJD3 Demethylase Activity | Inhibited (IC₅₀ = 60 nM) | AlphaScreen assay, thermal shift assays |
| H3K27me3 Levels | Significantly increased | Western blot, ChIP-qPCR |
| Pro-inflammatory Cytokine Expression | Decreased (TNF-α, IL-1β, IL-6) | RT-qPCR, cytokine measurements |
| TLR4-NF-κB Signaling | Attenuated | Western blot, reporter assays |
| Selectivity | >10-fold over other JMJ demethylases | Specificity screening panels |
Proper optimization of this compound treatment parameters is essential for generating reproducible and meaningful ChIP results. Based on published studies, the following considerations should guide experimental design:
Dosage and Administration: For in vitro applications, this compound is typically used in the concentration range of 0.1-10 μM, with higher concentrations (10-25 μM) often required for robust phenotypic effects [2]. Cytotoxicity testing using assays such as CCK-8 is recommended, as concentrations of 100 μM demonstrate significant toxicity in mouse mammary epithelial cells [2]. For in vivo studies, this compound has been administered at 25 mg/kg in preclinical models, successfully ameliorating LPS-induced mastitis in mice and inhibiting tumor growth in xenograft models [2] [4].
Temporal Considerations: The treatment duration with this compound should be optimized based on the biological process under investigation. For acute inflammatory responses, pre-treatment for 2-4 hours before stimulus application may be sufficient, while studies of differentiation or long-term epigenetic programming may require extended exposure over several days. The cellular context significantly influences the appropriate treatment window, as the kinetics of H3K27me3 accumulation vary across cell types.
Solubility and Formulation: this compound has limited aqueous solubility and is typically prepared as a stock solution in DMSO at concentrations of 70-78 mg/mL (approximately 180-200 mM) [3]. For in vivo administration, this compound can be formulated as a homogeneous suspension in carboxymethyl cellulose sodium salt (CMC-Na) at ≥5 mg/mL or as a clear solution in 5% DMSO with corn oil [3]. The final DMSO concentration in cell culture should not exceed 0.1% to avoid solvent toxicity.
Rigorous experimental design is paramount when employing this compound in ChIP experiments. The following controls should be incorporated:
Pharmacological Controls: Include treatment with the inactive analog GSK-J2 (the pyridine regio-isomer of this compound that cannot form critical bidentate interaction with the catalytic metal), which shows considerably weaker JMJD3 inhibition (IC₅₀ > 100 μM) [1]. This control helps distinguish specific JMJD3/UTX inhibition from potential off-target effects.
ChIP Controls: Standard ChIP controls must include "no-antibody" controls (mock IP), isotype controls for nonspecific antibody binding, and both positive and negative genomic regions for antibody validation [5] [6]. Input DNA samples (representing total chromatin before immunoprecipitation) should be collected for normalization.
Replication Principles: Biological replicates are essential for ChIP experiments, as they account for variability in cell culture conditions, ChIP efficiency, and library construction [6]. The ENCODE consortium guidelines recommend at least two biological replicates for ChIP-seq experiments to ensure reliability of the data.
Proper preparation of chromatin is the critical first step in successful ChIP experiments with this compound:
Cell Treatment: Plate cells at appropriate density (typically 2-5 × 10⁶ cells per 15-cm dish for each immunoprecipitation) and allow to adhere overnight. Treat cells with optimized concentration of this compound (e.g., 10 μM) or vehicle control (DMSO) for the predetermined duration. For inflammation studies, stimulate with LPS (100 ng/mL) or other relevant stimuli during the final phase of this compound treatment as required by experimental design [2].
Crosslinking: Add fresh formaldehyde directly to culture medium to a final concentration of 1% and incubate for 10-12 minutes at room temperature with gentle agitation. For studying higher-order protein complexes or challenging antigens, consider combining formaldehyde with longer crosslinkers such as ethylene glycol bis(succinimidyl succinate) (EGS) at final concentration of 1.5 mM [5].
Quenching and Harvesting: Quench crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes with gentle rocking. Remove medium, wash cells twice with ice-cold PBS containing protease inhibitors, and harvest cells by scraping. Cell pellets can be stored at -80°C or processed immediately.
Efficient fragmentation of chromatin is essential for high-resolution ChIP:
Cell Lysis: Resuspend cell pellet in cell lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100) supplemented with fresh protease inhibitors and incubate for 10 minutes on ice with occasional mixing. Centrifuge at 2,000 × g for 5 minutes at 4°C to pellet nuclei.
Nuclear Lysis: Resuspend nuclear pellet in nuclear lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Na-deoxycholate, 0.5% N-lauroylsarcosine) and mix thoroughly. Determine the optimal chromatin fragmentation method based on your experimental goals:
Sonication: Using a focused ultrasonicator, shear chromatin to an average fragment size of 200-500 bp with optimized pulse settings (typically 5-10 cycles of 30-second pulses with 30-second rest intervals on ice). Sonication provides truly randomized fragments but requires extensive optimization [5].
Enzymatic Digestion: As an alternative to sonication, use micrococcal nuclease (MNase) to digest chromatin. MNase digestion is highly reproducible and more amenable to processing multiple samples, though it exhibits preference for internucleosome regions and is less random [5] [6].
Specific antibody recognition is the cornerstone of successful ChIP:
Pre-clearing and Antibody Incubation: Pre-clear sheared chromatin with Protein A/G magnetic beads for 1-2 hours at 4°C. Incubate pre-cleared chromatin with target-specific antibody (2-5 μg per IP) overnight at 4°C with rotation. For H3K27me3 ChIP, use validated antibodies such as Cell Signaling Technology #9733 or equivalent.
Bead Capture: Add appropriate magnetic beads (Protein A or G based on antibody species and subclass) and incubate for 2-4 hours at 4°C with rotation. Collect beads using a magnetic separator and carefully remove supernatant.
Washing and Elution: Wash beads sequentially with low salt wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS), high salt wash buffer (same with 500 mM NaCl), LiCl wash buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 250 mM LiCl, 1% NP-40, 1% Na-deoxycholate), and finally TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) [5]. Elute chromatin complexes from beads using freshly prepared elution buffer (1% SDS, 100 mM NaHCO₃) with shaking at 65°C for 15-30 minutes.
Reverse Crosslinking and DNA Purification: Add NaCl to eluates to final concentration of 200 mM and reverse crosslinks overnight at 65°C. Treat samples with RNase A (30-60 minutes at 37°C) followed by Proteinase K (1-2 hours at 55°C). Purify DNA using phenol-chloroform extraction or spin columns, and quantify using fluorometric methods.
The following workflow diagram illustrates the complete ChIP procedure for this compound-treated cells:
The DNA recovered from ChIP experiments with this compound-treated cells can be analyzed through multiple approaches:
ChIP-qPCR: For hypothesis-driven studies focusing on specific genomic regions, use quantitative PCR with primers designed for promoters or enhancers of interest (e.g., inflammatory gene promoters). Include control regions known to be enriched and not enriched for H3K27me3 to validate antibody specificity and ChIP efficiency [5].
ChIP-seq: For genome-wide discovery applications, prepare sequencing libraries from ChIP DNA using standard protocols for your sequencing platform. The ENCODE consortium recommends sequencing depth of 20-40 million reads for histone modification ChIP-seq experiments, though this may vary based on genome size and anticipated number of binding sites [6].
Data Analysis: Process sequencing data through established pipelines including read alignment, peak calling, differential binding analysis, and integration with other genomic datasets. For this compound studies, pay particular attention to genes and regulatory elements involved in inflammatory responses, differentiation pathways, or other processes relevant to your biological question.
Interpreting ChIP data from this compound experiments requires careful consideration of the compound's mechanism and potential indirect effects:
Time-Dependent Effects: The epigenetic changes induced by this compound are progressive and time-dependent. Early time points may show minimal H3K27me3 changes, while later time points could reveal substantial accumulation at target loci. Consider a time-course experiment to capture the dynamics of H3K27me3 redistribution.
Direct vs. Indirect Effects: Distinguish between primary targets (direct JMJD3/UTX targets showing rapid H3K27me3 accumulation) and secondary effects (transcriptional changes resulting from altered expression of transcription factors or regulators). Integration with RNA-seq data can help elucidate direct transcriptional consequences.
Cell-Type Specificity: JMJD3 regulation and H3K27me3 dynamics exhibit significant cell-type variation. Findings in one cellular context may not directly translate to other systems, necessitating validation in relevant cell types or primary cells.
Table 2: Troubleshooting Common Issues in this compound ChIP Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor H3K27me3 enrichment | Inefficient crosslinking, suboptimal antibody, insufficient this compound inhibition | Optimize crosslinking time, validate antibody, confirm this compound activity with Western blot for H3K27me3 |
| High background in controls | Nonspecific antibody binding, insufficient washing | Include appropriate controls, increase wash stringency, pre-clear chromatin |
| Inconsistent results between replicates | Cell culture variability, chromatin shearing inconsistency | Standardize culture conditions, optimize shearing protocol, increase biological replicates |
| Limited phenotypic effects | Insufficient this compound concentration, short treatment duration | Perform dose-response, extend treatment time, confirm target engagement |
| Poor ChIP-seq library complexity | Insufficient input DNA, overamplification | Increase cell number, optimize PCR cycle number, use library quantification methods |
Orthogonal Validation: Confirm key findings using alternative methods such as CUT&RUN or CUT&TAG, which offer different technical advantages and potential higher signal-to-noise ratios compared to ChIP.
Functional Assays: Integrate ChIP findings with functional readouts such as RNA-seq to connect epigenetic changes with transcriptional outcomes. For inflammatory studies, include cytokine measurements (ELISA, Luminex) to correlate H3K27me3 changes with functional protein secretion [2].
Integration with Public Data: Compare your H3K27me3 distribution patterns with publicly available datasets (e.g., ENCODE, Roadmap Epigenomics) to contextualize findings within established epigenetic landscapes.
The strategic application of this compound in chromatin immunoprecipitation studies provides a powerful approach for deciphering the functional consequences of JMJD3/UTX inhibition and H3K27me3 accumulation across diverse biological contexts. By following this comprehensive protocol and implementing appropriate analytical frameworks, researchers can generate robust, reproducible insights into epigenetic regulation with broad implications for understanding disease mechanisms and identifying novel therapeutic opportunities.
This compound is a potent, selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). It functions by chelating the ferrous iron in the catalytic Jumonji C (JmjC) domain, thereby inhibiting the demethylation of the repressive H3K27me3 mark. This leads to a suppressive chromatin state and the transcriptional repression of genes involved in critical processes like inflammation and cell proliferation [1] [2]. Its cell-permeable ester derivative, GSK-J4, is often used in practice and is converted to the active this compound by intracellular hydrolases.
The anti-proliferative effects of this compound (and its prodrug GSK-J4) have been evaluated across various cell types. The data below summarize its potency in different experimental models.
Table 1: In Vitro Anti-Proliferative Activity of this compound/GSK-J4
| Cell Line / Type | Cell Description | IC₅₀ / Inhibition | Experimental Context | Citation |
|---|---|---|---|---|
| Mouse MECs | Mammary Epithelial Cells | Significant inhibition at 10 µM | LPS-induced mastitis model; CCK-8 assay. Cytotoxicity observed at 100 µM. | [3] |
| A549 | Lung Adenocarcinoma | Synergistic effect with SAHA | Combinatorial treatment with HDAC inhibitor. | [4] |
| U937 | Human Leukemia | IC₅₀ < 10 µM for novel dual inhibitors | Benchmarking against GSK-J4. | [4] |
| Sf9 | Recombinant JMJD3 | IC₅₀ = 16 nM (enzyme assay) | Inhibition of purified human KDM6B protein. | [2] |
| Human Primary Macrophages | Primary Immune Cells | Inhibits TNF-α production | Inflammation model; increases global H3K27me3. | [2] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Administration Route | Dosage | Key Outcome | Citation |
|---|---|---|---|---|
| HNSCC (mouse) | Not Specified | 25 mg/kg (with 10 mg/kg TCP) | Synergistically inhibited tumor growth and progression. | [5] |
| LPS-induced Mastitis (mouse) | Not Specified | This compound inhibitor applied | Alleviated inflammation severity in mammary glands. | [3] |
This protocol is adapted from studies on mouse mammary epithelial cells (MECs) and head and neck squamous cell carcinoma (HNSCC) cells [3] [5].
1. Reagents and Equipment
2. Cell Seeding and Treatment
3. Viability Measurement
% Viability = [(As - Ab) / (Ac - Ab)] * 100 where As is the absorbance of the sample, Ac is the vehicle control, and Ab is the blank.This protocol is used to identify synergistic effects, such as between this compound and Tranylcypromine (TCP) or HDAC inhibitors [5] [4].
1. Experimental Setup
2. Data Analysis
The following diagram illustrates the molecular mechanism of this compound and a general workflow for conducting a proliferation inhibition assay.
Diagram 1: Molecular Mechanism of this compound. This compound inhibits JMJD3, leading to increased levels of the repressive H3K27me3 mark, chromatin condensation, and subsequent downregulation of genes that drive proliferation.
The human epidermal growth factor receptor 2 (HER2/ERBB2) is a transmembrane receptor tyrosine kinase encoded by the ERBB2 oncogene located on chromosome 17q21. HER2 serves as a preferred dimerization partner for other HER family members, and its activation triggers downstream signaling through multiple pathways, including the PI3K-AKT pathway and MAPK cascade, resulting in cell cycle progression, inhibition of apoptosis, promotion of angiogenesis, and invasion [1]. Approximately 15-30% of breast cancers demonstrate HER2 gene amplification or overexpression (termed HER2-positive breast cancer), which has historically been associated with poor prognosis [2]. HER2 overexpression is also observed in subsets of gastric, esophageal, colorectal, lung, and gallbladder cancers, making it a significant therapeutic target across multiple cancer types [1] [3].
DNA methylation represents a crucial epigenetic mechanism involved in gene expression regulation, where methyl groups are added to cytosine bases in CpG dinucleotides, particularly in CpG islands (CGIs) in promoter regions. In cancer development, aberrant promoter methylation plays a dual role: hypermethylation of tumor suppressor genes can lead to their silencing, while hypomethylation of oncogenes can promote their activation [4]. Research has demonstrated that HER2-positive breast cancers exhibit distinctive genome-wide methylation patterns, with approximately 30.1% of CpG sites showing differential methylation compared to normal breast tissues [2]. This epigenetic reprogramming affects genes involved in multicellular development, differentiation, transcription, and multiple signaling pathways, including the PI3K and Wnt pathways [2]. The dynamic interplay between genetic amplification and epigenetic regulation of HER2 presents a complex landscape for therapeutic intervention and biomarker development.
Table 1: Key DNA Methylation Markers in HER2-Positive Cancers
| Gene/Region | Methylation Status | Biological Impact | Clinical Association |
|---|---|---|---|
| HSD17B4 | Hypermethylation | Gene silencing | Predictive marker for pCR to HER2-directed therapy [5] |
| Homeobox genes | Hypermethylation | Altered differentiation | Pathway activation in HER2+ breast cancer [2] |
| LDH-C4 | Hypomethylation | Increased expression | Associated with lymph node metastasis [6] |
| HER2 promoter | Hypermethylation (with GSK-J1) | Reduced HER2 expression | Potential therapy sensitization [7] |
This compound is a potent and selective chemical inhibitor of the H3K27me3 demethylases JMJD3/KDM6B and UTX/KDM6A, which belong to the Jumonji C domain-containing family of histone demethylases [7]. These enzymes specifically catalyze the removal of methyl groups from trimethylated lysine 27 on histone H3 (H3K27me3), a repressive chromatin mark associated with gene silencing. By inhibiting JMJD3/UTX demethylase activity, this compound promotes the accumulation of H3K27me3 at target gene promoters, leading to sustained transcriptional repression of genes under their regulation.
In the context of HER2-positive cancers, this compound mediates epigenetic silencing of HER2 through increased H3K27 methylation at its promoter region [7]. This mechanism represents a novel approach to targeting HER2-driven malignancies by addressing the epigenetic drivers of oncogene expression rather than directly targeting the protein itself. The treatment of carboplatin-resistant ovarian cancer cells with this compound-loaded nanoparticles (HA@MOF@this compound) resulted in attenuated HER2 activity through the effectual activation of H3K27 methylation in the HER2 promoter area [7]. This epigenetic modification led to reduced HER2 transcription and expression, subsequently impairing downstream oncogenic signaling pathways and restoring sensitivity to therapeutic agents.
Diagram 1: this compound mechanism of action in HER2 epigenetic regulation. This compound inhibits JMJD3/UTX demethylases, leading to increased H3K27me3 at the HER2 promoter, subsequent HER2 transcriptional repression, and reduced oncogenic signaling.
The structure-activity relationship of this compound reveals critical features necessary for its inhibitory function. The compound contains a 2,4-pyridinedicarboxylate core that chelates the Fe(II) ion in the catalytic center of JMJD3, effectively blocking its demethylase activity. Additional structural modifications have enhanced its selectivity and cellular permeability, making it a valuable tool for investigating the biological functions of H3K27me3 demethylases in cancer models. When encapsulated in specialized delivery systems such as hyaluronic acid-decorated metal-organic frameworks (HA@MOF), this compound demonstrates improved bioavailability and targeted delivery to cancer cells expressing CD44 receptors, further enhancing its therapeutic potential [7].
Comprehensive in vitro and in vivo studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, particularly in treatment-resistant malignancies. In carboplatin-resistant ovarian cancer models (CR SKOV-3 cells), this compound delivered via HA@MOF nanoparticles (HA@MOF@this compound) exhibited dose-dependent inhibition of cancer cell proliferation, with significant induction of apoptosis and reduction in cell motility [7]. The treatment effectively diminished sphere-forming capacity, indicating impaired cancer stemness properties, which are often associated with therapy resistance and disease recurrence.
The epigenetic reprogramming mediated by this compound resulted in marked changes to the tumor transcriptome, with RNA sequencing analysis revealing significant downregulation of HER2-associated signaling pathways. Importantly, the HER2 promoter region showed enriched H3K27me3 occupancy following this compound treatment, confirming the direct epigenetic silencing of this oncogene. This molecular effect translated to functional consequences, including reduced phosphorylation of downstream effectors in the PI3K/AKT and MAPK pathways, both critical for cell survival and proliferation in HER2-driven cancers [7].
Table 2: Efficacy Profile of this compound in Preclinical Cancer Models
| Model System | Treatment | Key Findings | Molecular Effects |
|---|---|---|---|
| Carboplatin-resistant SKOV-3 ovarian cells | HA@MOF@this compound (10µM, 72h) | 65% reduction in viability; 3.5-fold increase in apoptosis | ↑ H3K27me3 at HER2 promoter; 70% reduction in HER2 expression [7] |
| Ovarian cancer xenografts | HA@MOF@this compound (5mg/kg, biweekly) | 80% tumor growth inhibition; enhanced overall survival | Reduced HER2 protein levels; decreased Ki67 staining [7] |
| HER2+ breast cancer cells | This compound (5-20µM, 48-96h) | Dose-dependent growth suppression; impaired colony formation | Downregulation of HER2 signaling nodes [7] |
| Triple-negative breast cancer | This compound combination therapies | Enhanced chemo-sensitivity | Synergistic effects with DNMT inhibitors [6] |
In in vivo studies using nude mice bearing carboplatin-resistant ovarian tumor xenografts, HA@MOF@this compound administration resulted in approximately 80% tumor growth inhibition compared to control groups [7]. Histopathological analysis revealed enhanced apoptosis and reduced proliferation markers in treated tumors, along with decreased HER2 protein expression by immunohistochemistry. The targeted delivery system utilizing hyaluronic acid decoration improved tumor accumulation of this compound while reducing systemic exposure, minimizing potential off-target effects. Furthermore, the treatment was well-tolerated with no significant weight loss or signs of toxicity observed during the study period, supporting its favorable safety profile for potential clinical translation.
Principle: This protocol describes the comprehensive analysis of HER2 promoter methylation status using bisulfite conversion followed by sequencing, which allows for single-base resolution mapping of methylated cytosines in genomic DNA. The method relies on the differential susceptibility of cytosine and 5-methylcytosine to bisulfite-mediated deamination, where cytosine is converted to uracil while 5-methylcytosine remains unchanged.
Procedure:
Quality Controls: Include fully methylated and unmethylated control DNA in each conversion batch. Monitor conversion efficiency by assessing non-CpG cytosine conversion rates (should be >99%). Include internal controls for PCR amplification and sequencing steps [8].
Principle: Single-cell Enzymatic Methylation Sequencing (scEM-seq) provides high-resolution methylation profiling at the single-cell level, enabling the assessment of tumor heterogeneity in response to this compound treatment. This bisulfite-free method utilizes enzymatic conversion with TET2 and APOBEC enzymes, preserving DNA integrity better than traditional bisulfite treatment.
Procedure:
Technical Considerations: This protocol requires specialized expertise in single-cell technologies and bioinformatic analysis. Include spike-in controls (e.g., lambda DNA) to monitor conversion efficiency. Process a minimum of 100 cells per condition to adequately capture tumor heterogeneity [8].
Diagram 2: Comprehensive workflow for HER2 promoter methylation analysis. The protocol encompasses sample preparation, bisulfite conversion, library preparation, sequencing, and bioinformatic analysis to quantify methylation patterns.
The integration of This compound-mediated epigenetic modulation with existing HER2-targeted therapies presents a promising strategy to overcome treatment resistance in advanced cancers. The potential clinical applications are multifaceted, ranging from chemo-sensitization approaches to combination therapies with established HER2-directed agents such as trastuzumab, pertuzumab, and antibody-drug conjugates like trastuzumab deruxtecan [1] [7]. The molecular classification of HER2-positive cancers has revealed significant heterogeneity, with distinct subtypes demonstrating varying responses to different therapeutic approaches, highlighting the need for personalized treatment strategies [9].
For translational development, several critical factors must be addressed in preclinical studies. Pharmacokinetic profiling should evaluate this compound absorption, distribution, metabolism, and excretion, with particular attention to brain penetration given the propensity of HER2-positive breast cancer to metastasize to the central nervous system. Biomarker identification is essential for patient selection, with potential markers including baseline JMJD3 expression levels, H3K27me3 status, and HER2 promoter methylation patterns. Additionally, combination strategies should be systematically evaluated to identify synergistic partners while managing potential overlapping toxicities [7] [5].
The clinical trial design for this compound-based therapies should incorporate key elements to adequately assess efficacy and safety. Phase I trials should establish the recommended phase II dose using accelerated titration designs, with intensive pharmacokinetic and pharmacodynamic sampling to confirm target engagement. Phase II trials should employ randomized designs with biomarker-stratified subgroups, using pathological complete response (pCR) as an endpoint in neoadjuvant settings or progression-free survival in metastatic disease. Importantly, correlative studies should include sequential tumor biopsies to monitor epigenetic changes and adaptive responses to therapy [9] [5].
The investigation of This compound-mediated HER2 promoter methylation represents an innovative epigenetic approach to targeting HER2-driven cancers, particularly in treatment-resistant settings. The comprehensive protocols outlined in this document provide researchers with robust methodologies to evaluate HER2 epigenetic regulation in both bulk populations and at single-cell resolution. The integration of these techniques with functional assays will enhance our understanding of the dynamic interplay between epigenetic modifications, transcriptional regulation, and therapeutic response.
Future research directions should focus on several key areas. First, the development of next-generation JMJD3 inhibitors with improved bioavailability and reduced toxicity profiles will be essential for clinical translation. Second, exploring combination strategies with other epigenetic modulators, such as DNA methyltransferase inhibitors or histone deacetylase inhibitors, may produce synergistic anti-tumor effects. Third, advancing liquid biopsy approaches for monitoring HER2 promoter methylation in circulating tumor DNA could enable non-invasive assessment of treatment response and emerging resistance mechanisms [8]. Finally, expanding these investigations beyond breast cancer to other HER2-driven malignancies, such as gastric, bladder, and gallbladder cancers, may broaden the clinical impact of this epigenetic therapeutic strategy [3].
As the field of epigenetic therapeutics continues to evolve, this compound and similar compounds hold significant promise for addressing the challenge of therapy resistance in oncology. The protocols and applications detailed in this document provide a foundation for advancing this promising approach through rigorous preclinical evaluation and ultimately into clinical development, potentially offering new hope for patients with aggressive, treatment-resistant HER2-positive cancers.
The table below summarizes key treatment parameters for this compound and its prodrug, GSK-J4, as reported in scientific studies. This data can serve as a starting point for experimental design.
| Parameter | Reported Data / Recommendation | Context / Cell Type | Source |
|---|---|---|---|
| This compound (Active inhibitor) | IC50 of 60 nM (AlphaScreen assay) | Recombinant JMJD3 enzyme | [1] |
| Cytotoxicity | Significant cytotoxicity at 100 μM; safe at 0.1, 1, and 10 μM | Mouse mammary epithelial cells (MECs) | [2] |
| GSK-J4 (Cell-permeable prodrug) | Effective concentrations typically 1 - 25 μM | Various cell lines (see notes) | [3] |
| Treatment Duration | Varies; 6 to 48 hours common | Multiple studies | [2] [4] [3] |
Important Notes on Usage:
Based on general cell culture and treatment principles, you can adapt the following workflow. Steps in italics are suggested best practices where specific protocols were not found in the search results.
Workflow Description:
This compound exerts its effects by specifically inhibiting the histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). The following diagram illustrates the signaling pathway involved in LPS-induced inflammation and how this compound intervenes.
Pathway Description:
The first step to successful experimentation is preparing a correct stock solution. The table below summarizes key physicochemical and solubility data for this compound from multiple suppliers.
| Property | Details |
|---|---|
| CAS Number | 1373422-53-7 [1] [2] [3] |
| Molecular Formula | C₂₂H₂₃N₅O₂ [1] [4] [2] |
| Molecular Weight | 389.45 g/mol [1] [4] [2] |
| Solubility in DMSO | ~33-77 mg/mL (84.73 - 197.7 mM) [1] [4] [2] |
| Solubility in Water | Insoluble or <1 mg/mL [2] [3] |
| Solubility in Ethanol | Insoluble or <1 mg/mL [2]; Up to 100 mM (according to one source [5]) |
| Recommended Storage | Desiccate at -20°C [1] [3] |
Key Protocols for Stock Solution Preparation:
Standard DMSO Stock Solution:
Working Solution for Cellular Assays:
Here are solutions to frequently encountered problems.
Problem: Precipitation occurs when adding the stock solution to the cell culture medium.
Problem: Inconsistent biological activity or suspected compound degradation.
Problem: The compound does not dissolve completely in DMSO.
Proper use of chemical probes is essential for generating robust and interpretable data. A recent systematic review highlighted that a majority of published studies do not use chemical probes optimally [6]. The following diagram outlines a logical workflow for rigorous experimental design.
Adhering to "The Rule of Two" To ensure your findings are due to the intended target (JMJD3/UTX), follow these principles derived from best practices [6]:
If solubility issues persist with the standard formulation, consider these advanced strategies:
The table below summarizes the key stability and storage data for GSK-J1 from supplier datasheets.
| Property | Specification | Source / Context |
|---|---|---|
| Molecular Formula | C₂₂H₂₃N₅O₂ | [1] [2] |
| Molecular Weight | 389.45 g/mol | [1] [2] |
| CAS No. | 1373422-53-7 | [1] [2] |
| Physical Form | Solid (White to yellow) | [2] |
| Shipping Condition | Room Temperature | [1] |
| Powder Storage | -20°C (3 years); 4°C (2 years) | [2] |
| Solubility (DMSO) | 50 mg/mL (128.39 mM) | [2] |
| In-Solvent Storage | -80°C (2 years); -20°C (1 year) | [2] |
| General Storage | Store at -20°C (short-term at +4°C) | [1] |
Here are answers to common questions you might encounter during experimentation.
Q1: The powder I received was shipped at room temperature. Is it still stable?
Q2: How should I prepare stock solutions, and how long can I store them?
Q3: My this compound solution has been through multiple freeze-thaw cycles. Could this affect my experimental results?
Q4: I need to perform in vivo studies. What is a suitable vehicle for administering this compound?
To help you design your experiments, here is key information on this compound's mechanism and application.
Biological Activity & Selectivity this compound is a potent and selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). The table below shows its inhibitory activity (IC₅₀) against various demethylases, highlighting its primary targets [1] [3].
| Target | IC₅₀ (Cell-Free Assay) |
|---|---|
| JMJD3 (KDM6B) | 60 nM [1] [3] |
| UTX (KDM6A) | Inhibited [1] |
| JARID1B (KDM5B) | 0.95 µM [3] |
| JARID1C (KDM5C) | 1.76 µM [3] |
| JMJD2A (KDM4A) | 44.3 µM [3] |
| JMJD2E (KDM4E) | 19.6 µM [3] |
| JMJD1A (KDM3A) | 41.0 µM [3] |
Key Experimental Workflow The following diagram illustrates a general workflow for a demethylase inhibition assay using this compound, based on referenced protocols [1] [3].
Recent Research Applications this compound is widely used as a tool compound in biomedical research. Recent studies have explored its potential in various contexts:
GSK-J4 is an ethyl ester prodrug that is readily cell-permeable. Once inside the cell, it is hydrolyzed by intracellular esterases into its active form, GSK-J1, which is a potent inhibitor of specific histone lysine demethylases (KDMs), primarily KDM6A/B (UTX/JMJD3) and also shows activity against KDM5B/C [1] [2].
The core challenge in working with GSK-J4 is that its conversion and activity can be significantly influenced by the cellular context. The table below summarizes the key compounds.
| Compound | Form | Key Characteristics | Primary Molecular Targets |
|---|---|---|---|
| GSK-J4 | Prodrug | Cell-permeable ethyl ester; requires hydrolysis for activity [1]. | N/A (precursor) |
| This compound | Active Metabolite | Potent inhibitor; poor cell permeability on its own [3]. | KDM6A/B (UTX/JMJD3), KDM5B/C [3] |
A critical factor affecting experimental outcomes is the expression of specific hydrolytic enzymes in your cell model.
| Issue | Potential Cause | Recommended Solution |
|---|
| Lack of expected biological effect (e.g., no cell death or differentiation changes). | Low expression of esterases (e.g., CES1) in your cell type, preventing efficient conversion of GSK-J4 to active this compound [4]. | - Confirm enzyme expression in your cell model (e.g., via RNA-seq or Western blot).
Here are detailed methodologies for key experiments cited in the literature, which you can adapt and use as benchmarks.
This protocol is adapted from a study investigating GSK-J4-mediated transcriptomic alterations during neural differentiation [5].
This method is based on research demonstrating the anti-tumoral potential of GSK-J4 in retinoblastoma [6].
This procedure is derived from a study on the effect of GSK-J4 on kidney fibrosis [7].
The following diagram illustrates the conversion and primary mechanisms of action of GSK-J4, integrating the key contextual factors that influence its activity.
| Experimental Context / Model | Treatment Duration | Typical Concentration | Key Findings / Effects |
|---|---|---|---|
| In Vitro Cell Studies [1] [2] [3] | 24 - 72 hours | Varies by cell type (e.g., 1-10 μM for cytotoxicity assays [3]) | Reduced cell proliferation, induced apoptosis, increased H3K27me3 levels [1] [2]. |
| Head and Neck SCC (In Vivo) [2] | 5 days/week for 3 weeks | 25 mg/kg (animal weight) | Inhibited tumor growth in xenograft models; synergistic effect with other agents [2]. |
| Mastitis Model (In Vivo) [3] | Single administration | Not specified | Alleviated inflammation and severity of LPS-induced mastitis [3]. |
| Zebrafish Lateral Line [4] | 24 - 48 hours | 10 μM (in egg water) | Prevented proliferative regeneration of hair cells after damage [4]. |
Here are the methodologies from specific studies to provide a deeper technical context.
For Carboplatin-Resistant Ovarian Cancer (In Vitro) [1] [5]:
For Head and Neck Squamous Cell Carcinoma (In Vivo) [2]:
For LPS-Induced Mastitis (In Vivo) [3]:
The experimental workflow for determining the optimal treatment time for this compound generally follows the pathway outlined below:
Q: What is a typical starting concentration for this compound in cell culture?
Q: How long does it take to see changes in H3K27me3 levels after this compound treatment?
Q: My this compound treatment isn't showing the expected effect. What should I check?
The core challenge with GSK-J1 is its high polarity due to a carboxylate group, which severely limits its ability to cross cell membranes [1]. The established solution is to use a prodrug or a specialized delivery system.
The following table summarizes the two primary strategies for improving this compound delivery:
| Strategy | Core Mechanism | Key Advantages | Evidence of Efficacy |
|---|---|---|---|
| Prodrug (GSK-J4) [1] | Ethyl ester masks polar group; hydrolyzed intracellularly by esterases to active this compound [1]. | Simple application; well-documented; commercially available. | Widely used in numerous in vitro and in vivo studies [2] [1]. |
| Nano-Delivery System (HA@MOF) [3] | Metal-Organic Framework (MOF) encapsulates this compound; Hyaluronic Acid (HA) coating enables active targeting of CD44 receptors on cancer cells [3]. | Protects payload; enables active tumor targeting; enhances therapeutic outcomes in resistant cancer models [3]. | Effectively treated carboplatin-resistant ovarian tumors in mouse models; showed higher induction of apoptosis [3]. |
This is the most straightforward method to ensure cellular delivery of this compound.
Preparation of Stock Solution:
Treatment of Cells:
Mechanism Workflow:
This method is more complex but offers benefits for targeting and overcoming drug resistance [3].
Synthesis of MOF Core:
Drug Loading (MOF@this compound):
Surface Decoration (HA@MOF@this compound):
Characterization and Use:
Nanoparticle Synthesis and Targeting Workflow:
Q1: Why is my this compound treatment showing no biological effect in cells?
Q2: What is the difference between this compound, GSK-J2, GSK-J4, and GSK-J5?
Q3: My GSK-J4 treatment is toxic to my cells at low concentrations. What should I do?
Q4: How can I confirm that this compound is working on its intended target in my experiment?
For most researchers, using GSK-J4 is the most practical and effective strategy to deliver the this compound inhibitor into cells. The nanoparticle approach is a powerful but more specialized technique, ideal for investigations into drug resistance or targeted therapy.
| Question | Answer |
|---|---|
| What is the primary mechanism of action of this compound? | This compound is a potent, selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A) [1] [2]. |
| What is the difference between this compound and its prodrug, GSK-J4? | This compound is the active compound but has limited cell permeability. GSK-J4 is an ester prodrug of this compound that is more easily taken up by cells and is then converted into the active this compound inside the cell [1]. |
| Does this compound have activity against other demethylases? | It is highly selective for JMJD3 and UTX, showing no significant activity against many other JMJD family demethylases or protein kinases at 30 µM [2]. However, some data indicates it may also inhibit the KDM5/JARID1 family of H3K4me3 demethylases, though with lower potency (IC50 of 950 nM for JARID1B) [1]. |
| How is this compound typically formulated for in vitro studies? | It is usually dissolved in DMSO to create a stock solution (e.g., 50-77 mg/mL) [1]. For in vivo use, it can be formulated in a solution of 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline [1]. |
| What is a common working concentration for cell-based assays? | Studies often use a range of 1 to 10 µM for cell treatment [3] [4]. Always perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low cellular efficacy | Poor cellular uptake of this compound. | Use the ester prodrug GSK-J4 for intracellular delivery [1]. |
| High cytotoxicity | Concentration is too high for the specific cell type. | Perform a dose-response cytotoxicity assay (e.g., MTT or CCK-8) to establish a safe working concentration [3] [4]. |
| Low drug loading in nanoparticles | Inefficient loading during formulation. | Optimize the mass ratio of drug to carrier. For MOF nanoparticles, a ratio of 375.0 mg this compound to 200.0 mg MOF has been used successfully [3]. |
| Inefficient in vivo delivery | Rapid clearance or poor targetability. | Utilize a targeted delivery system. Hyaluronic acid-decorated Metal-Organic Frameworks (MOFs) have been shown to improve targeting to CD44-overexpressing cancer cells (e.g., ovarian cancer) [3]. |
Here are some key quantitative data and methodologies from recent studies to guide your experimental design.
The following table summarizes critical biochemical and formulation data for this compound [3] [1].
| Parameter | Value / Description | Context / Notes |
|---|---|---|
| IC50 for JMJD3 | 60 nM | In vitro enzyme assay [1]. |
| Molecular Weight | 389.45 g/mol | - |
| Chemical Formula | C22H23N5O2 | - |
| CAS Number | 1373422-53-7 | - |
| Solubility in DMSO | ~50-77 mg/mL (128.4-197.7 mM) | For preparing stock solutions [1]. |
| Drug Loading (DL) | Up to 18.4% | In HA-coated MOF nanoparticles [3]. |
| Entrapment Efficiency (EE) | Up to 59.7% | In HA-coated MOF nanoparticles [3]. |
| In Vivo Dose (Mice) | 100 mg/kg/day; i.p. | Used in a subcutaneous xenograft model [1]. |
This protocol from a 2022 study details a method to enhance the targeted delivery of this compound for treating carboplatin-resistant ovarian cancer [3].
This method is used to evaluate the effect of this compound (or other EED inhibitors) on dendritic cell (DC) migration [5].
The diagram below illustrates the core mechanism of action of this compound in an ovarian cancer model, connecting the experimental steps to the functional outcome [3].
GSK-J1 is a potent and selective inhibitor of the histone demethylases JMJD3 (KDM6B) and UTX (KDM6A) [1] [2]. By inhibiting these enzymes, this compound leads to an accumulation of the repressive H3K27me3 histone mark, which can silence genes involved in cancer proliferation and inflammation [3] [1]. Establishing a dose-response curve is essential for determining the compound's half-maximal inhibitory concentration (IC50), a key parameter for evaluating its potency in your specific experimental models [2].
The following diagram outlines the core workflow for a cell-based dose-response experiment.
This protocol is adapted from multiple studies that used this compound to assess its effects on cell viability [3] [4].
1. Cell Seeding
2. Drug Preparation and Treatment
3. Incubation and Viability Assessment
The table below summarizes the expected potency and cytotoxicity parameters of this compound from published data.
Table 1: Experimentally Determined Potency and Cytotoxicity of this compound
| Parameter | Reported Value | Experimental Context | Source |
|---|---|---|---|
| IC50 (JMJD3 Enzymatic Assay) | 60 nM | In vitro AlphaScreen assay | [2] |
| Cytotoxic Concentration | 100 µM | Significant cytotoxicity in mouse mammary epithelial cells (CCK-8 assay) | [3] |
| Safe In Vitro Range | 0.1 - 10 µM | No significant cytotoxicity in mouse mammary epithelial cells (CCK-8 assay) | [3] |
| In Vivo Dose (Mice) | 25 mg/kg | Effective in reducing tumor growth and inflammation in mouse models | [5] [3] [4] |
After collecting the absorbance data, you can calculate the percentage of cell viability for each dose and plot it against the log of the this compound concentration to generate a sigmoidal dose-response curve. The IC50 value is the concentration at which the cell viability is reduced by 50%.
Q1: My dose-response curve is shallow, and the IC50 is unclear. What could be wrong?
Q2: The viability in my negative control (DMSO) is low. How can I fix this?
Q3: I'm not observing any effect on viability, even at high concentrations. What should I check?
This is a detailed methodology for a histone demethylase AlphaScreen assay, adapted from the primary reference for GSK-J1 [1].
All reagents should be of the highest purity. Prepare a 2X concentrated stock of the main buffer for convenience.
| Component | Final Concentration | Notes & Preparation |
|---|---|---|
| HEPES pH 7.5 | 50 mM | Apollo Scientific [1]. |
| BSA | 0.1% (w/v) | Fatty acid and globulin free (e.g., Sigma A7030) [1]. |
| Tween-20 | 0.01% (v/v) | [1]. |
| L-Ascorbic Acid | 100 µM | Prepare fresh daily in deionized water [1]. |
| FeSO₄ (Fe²⁺) | Varies (1-10 µM) | See table below for target-specific concentrations [1]. |
| α-Ketoglutarate (2-OG) | Varies (5-10 µM) | See table below; competitive with this compound [1] [2]. |
The following table summarizes the critical variables for different demethylase targets. The assay is typically performed in a 384-well plate format [1].
| Parameter | JMJD3 (KDM6B) | JMJD2E (KDM4E) | JARID1B (KDM5B) |
|---|---|---|---|
| Final Enzyme Concentration | 1 nM | 2 nM | 0.5 nM |
| Final Fe²⁺ Concentration | 10 µM | 1 µM | 10 µM |
| Final 2-OG Concentration | 10 µM | 10 µM | 5 µM |
| Peptide Substrate| Biotin-H3(14-34)K27Me3 (0.06 µM) | Biotin-H3(1-15)K9Me3 (0.03 µM) | H3(1-21)K4Me3-Biotin (0.1 µM) | | Incubation Time | 5 minutes | 20 minutes | 15 minutes | | This compound IC₅₀ (Mean) | 0.06 µM | 19.6 µM | 0.95 µM |
Step-by-Step Procedure:
This workflow can be visualized in the following diagram:
The provided protocol was part of a study investigating the synergistic effect of GSK-J1 with another drug (Tranylcypromine) [1]. The overall experimental workflow is summarized in the diagram below.
A major challenge with this compound is its poor solubility in aqueous solutions [2] [3], a common property that can limit bioavailability. The study using the protocol above did not specify its exact formulation [1], but other research points to potential solutions:
You may encounter the following issues during your experiment. Here are the suggested solutions:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Drug Efficacy | Low bioavailability due to poor solubility. | Pre-test solubility and consider advanced formulations (e.g., nanoparticles) [2]. Ensure consistent and accurate IP injection technique. |
| Precipitation at Injection Site | Drug coming out of solution in the body. | The solvent carrier is crucial. Use a validated in vivo formulation, such as 5% DMSO in corn oil, to maintain the drug in solution [3]. |
| Lack of Expected Biomarker Change | Insufficient target engagement. | Include positive control tissues (e.g., from inflammation models where this compound effect is established [4]) to confirm that your batch and dosing regimen effectively increase H3K27me3 levels. |
The table below summarizes the primary biochemical and cellular assays used to validate GSK-J1 target engagement, with associated quantitative data.
| Method | Targets | Key Metrics (IC₅₀, Selectivity) | Detection Readout |
|---|---|---|---|
| Biochemical AlphaScreen Assay [1] [2] | JMJD3 (KDM6B), UTX (KDM6A) | IC₅₀ = 60 nM (JMJD3), selective over other JMJ subfamilies [1] [2] | Amplified luminescent proximity homogeneous assay |
| JARID1B (KDM5B), JARID1C (KDM5C) | IC₅₀ = 0.95 µM (JARID1B), IC₅₀ = 1.76 µM (JARID1C) [2] | ||
| Thermal Shift Assay (Tm Shift) [2] | KDM6 subfamily (JMJD3, UTX) | Tm shift > 2.5°C for H3K27me3 demethylases; no significant shift for other 2-OG oxygenases [2] | Change in protein thermal stability (ΔTm) |
| Cellular Histone Methylation Analysis [3] [4] [5] | JMJD3 | Increased global H3K27me3 levels (Western Blot, Immunofluorescence) [3] [5] | Antibody-based detection (e.g., Western Blot) |
| Chromatin Immunoprecipitation (ChIP) [3] | JMJD3 at gene promoters | Recruitment of H3K27me3 at promoters of inflammatory genes (TNF-α, IL1B, IL6) and TLR4 [3] | qPCR or sequencing of immunoprecipitated DNA |
Here are solutions to frequently encountered problems when working with this compound.
| Issue | Possible Cause | Solution & Recommendations |
|---|
| No Phenotypic Effect or H3K27me3 Increase | • Improper solubilization • Degraded compound | • Confirm stock concentration and preparation: use fresh, dry DMSO [5]. • Use ester prodrug GSK-J4 for cellular assays [6]. | | High Cytotoxicity at Low Concentrations | • Off-target effects • Contaminated compound | • Titrate concentration; use lowest effective dose (e.g., 0.1-10 µM) [3]. • Source compounds from reputable suppliers with quality control [7]. | | Inconsistent Results Between Assays | • Variable assay conditions (e.g., metal ions) • Cell-type specific responses | • Standardize co-factor concentrations (Fe²⁺, α-ketoglutarate) [1] [2]. • Include multiple validation methods (e.g., siRNA knockdown) to confirm on-target effect [3] [4]. | | Lack of Specificity | • Inhibition of non-target demethylases (e.g., JARID1B/C) | • For studies requiring high JMJD3/UTX specificity, use low nM concentrations [2]. • Use orthogonal methods (Tm shift, proteomics) to profile off-targets [8]. |
This protocol is adapted from the primary literature to measure direct enzyme inhibition [2].
Workflow Diagram
Key Steps:
This protocol validates functional cellular activity by measuring increased H3K27me3 levels [3] [5].
Workflow Diagram
Key Steps:
The following in vivo dosing regimen has demonstrated efficacy in a mastitis mouse model [3].
Key Parameters:
| Target | Alternative Name | IC₅₀ Value | Key Context / Assay |
|---|---|---|---|
| JMJD3 | KDM6B | 28 - 60 nM [1] [2] [3] | Primary target; cell-free AlphaScreen assay [1] [4] |
| UTX | KDM6A | 53 nM [1] [5] | Primary target [1] |
| KDM5B | JARID1B | 170 - 950 nM [1] [3] [4] | Shows weaker, secondary inhibition [1] [4] |
| KDM5C | JARID1C | 550 nM - 1.76 µM [1] [3] [4] | Shows weaker, secondary inhibition [1] [4] |
| KDM5A | JARID1A | 6.8 µM [1] [5] | Weak inhibition [1] |
| Other JMJ Demethylases | e.g., JMJD2A, JMJD2E, JMJD1A | >20 µM (IC₅₀) [1] [2] [5] | Highly selective over many other demethylases [1] [2] |
| Protein Kinases | Panel of 100 kinases | No significant activity at 30 µM [1] [2] [5] | Clean selectivity against kinome [1] [4] |
This compound inhibits JMJD3 and UTX by targeting their catalytic JmjC domain. Key features of its mechanism include:
The following diagram illustrates the inhibition mechanism.
The primary data for this compound's profile were generated using the following established methods:
This compound has been used as a chemical probe to investigate the biological roles of JMJD3 and UTX:
The table below summarizes the known inhibitory activity of this compound against its primary histone demethylase targets, based on experimental data.
| Target Enzyme | Histone Substrate | Reported Inhibitory Activity / Context | Comparative Selectivity Notes |
|---|---|---|---|
| KDM6A (UTX) & KDM6B (JMJD3) [1] [2] | H3K27me3/me2 [2] | Originally identified as a selective inhibitor for KDM6/ [1]. Used to inhibit JMJD3 in HNSCC models [2]. | N/A in provided search results. |
| KDM5C (JARID1C) [1] | H3K4me3/me2 [1] | ~8.5-fold more potent than against KDM5B at 1 mM α-ketoglutarate [1]. | More potent against KDM5C. |
| KDM5B (JARID1B) [1] [3] | H3K4me3/me2 [1] | Inhibited in vitro [1]; targeting reprograms melanoma cell metabolism [3]. | Less potent than against KDM5C [1]. |
| KDM5 Family (general) [1] | H3K4me3/me2 [1] | Inhibits demethylase activity in vitro [1]. | N/A in provided search results. |
The experimental data supporting this compound's profile comes from established biochemical and cellular assays.
The following diagram illustrates the primary molecular pathway targeted by this compound in a diabetic wound repair context, showcasing its role from cellular signal to gene expression.
When designing experiments, it is crucial to be aware of a major documented limitation of this compound: it is not cell-permeable [4]. This is a key reason why it is classified as "unsuitable" as a chemical probe by certain databases. For cellular studies, the cell-permeable prodrug derivative GSK-J4 is often used, which is converted to this compound inside the cell [2].
For a comprehensive comparison guide, you may need to look beyond the immediate search results, but the following framework is standard in the field.
| Assay Type | Target | Key Metric (IC50/EC50) | Experimental Details | Citation |
|---|---|---|---|---|
| Biochemical (AlphaScreen) | JMJD3 (KDM6B) | 60 nM | Peptide: Biotin-H3(14-34)K27Me3; 2-OG: 10 µM [1] | |
| UTX (KDM6A) | Inhibits activity (IC50 not specified) | Cell-based assay in HEK-293 cells [2] | ||
| JARID1B (KDM5B) | 0.95 µM | Peptide: H3(1-21)K4Me3-Biotin [1] | ||
| JARID1C (KDM5C) | 1.76 µM | Peptide: H3(1-21)K4Me3-Biotin [1] | ||
| Selectivity Profiling (Thermal Shift) | JMJD3/UTX | >2.5 °C Tm shift | Profiled across a panel of human 2'OG oxygenases; no significant shifts for other family members [1] | |
| Cellular Activity | H3K27me3 in macrophages | Increased global levels | Inhibits TNF-α production in human primary macrophages [2] | |
| H3K27me3 in MC3T3-E1 cells | Increased global levels | Suppressed osteoblast differentiation markers [2] | ||
| Off-Target Screening | 100 protein kinases | Negligible activity at 30 µM | Competition binding assay [1] | |
| 60 unrelated proteins | Negligible off-target activity | Panel included other chromatin-modifying enzymes like HDACs [1] |
For researchers looking to replicate or understand the validation methodologies, here are the protocols for the core experiments.
Histone Demethylase AlphaScreen Assay [1]
Thermal Shift Assay (Tm Shift) [1]
Cellular Target Engagement [3] [2]
This compound inhibits JMJD3 and UTX, leading to accumulated H3K27me3 and altered gene expression. This mechanism has shown therapeutic potential in various disease models.
The therapeutic potential of this mechanism is supported by multiple studies:
Based on the available data, this compound is a validated chemical probe with a strong experimental foundation. Here are the key takeaways for researchers:
The table below summarizes the core differences between GSK-J1 and DZNep based on recent scientific studies.
| Feature | This compound | DZNep (3-deazaneplanocin A) | | :--- | :--- | :--- | | Primary Target | JMJD3/KDM6B & UTX/KDM6A (Histone Demethylases) [1] [2] | EZH2 (Histone Methyltransferase) [3] [2] | | Mechanism of Action | Inhibitor; suppresses demethylase activity [1] [2] | Inhibitor; inhibits methyltransferase activity [3] | | Key Epigenetic Effect | ↑ H3K27me3 (repressive mark) [1] [2] | ↓ H3K27me3 (repressive mark) [3] | | Reported Biological Outcomes |
The following tables summarize key experimental findings and the standard protocols used in the cited research.
| Compound | Experimental Model | Dose / Concentration | Key Quantitative Results | Source |
|---|---|---|---|---|
| This compound | LPS-induced mastitis in mice | Not specified (in vivo) | Significant alleviation of mammary gland damage; decreased MPO activity; reduced mRNA levels of Tnfa, Il1b, and Il6. [1] | [1] |
| LPS-stimulated mouse mammary epithelial cells (MECs) | 0.1, 1, 10 μM (in vitro) | Concentration-dependent reduction in Tnfa, Il1b, and Il6 mRNA levels. [1] | [1] | |
| Rat sleep-wake cycle | 0.1, 1.0, 10 mg/kg (i.p.) | Administered in dark phase: ↓ Wakefulness, ↑ Slow Wave Sleep (SWS), ↑ REM Sleep. [3] | [3] | |
| DZNep | Rat sleep-wake cycle | 0.1, 1.0, 10 mg/kg (i.p.) | Administered in light phase: ↑ Wakefulness, ↓ SWS, ↓ REM Sleep. [3] | [3] |
| Rat brain microdialysis | 0.1, 1.0, 10 mg/kg (i.p.) | Boosted extracellular levels of dopamine, norepinephrine, epinephrine, serotonin, adenosine, and acetylcholine when injected in the light phase. [3] | [3] |
| Protocol Element | this compound (in vitro, MECs) [1] | DZNep & this compound (in vivo, rat sleep) [3] | | :--- | :--- | :--- | | Cell Culture/Model | Mouse mammary epithelial cells (MECs). | Male Wistar rats (250-300 g). | | Treatment | Pre-treatment with this compound (0.1, 1, 10 μM) for 1 hour, followed by LPS stimulation. | Systemic i.p. injection of vehicle, DZNep, or this compound (0.1, 1.0, or 10 mg/kg) at beginning of light or dark phase. | | Key Readouts |
The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows for these compounds.
This diagram shows how this compound inhibits the JMJD3 demethylase, leading to the accumulation of the repressive H3K27me3 mark. This epigenetic change helps silence the genes for key pro-inflammatory cytokines, counteracting their LPS-induced expression [1].
This flowchart outlines the key steps in the rodent sleep study protocol [3]. It highlights the critical design elements: different compounds, dose-dependent injections, administration during distinct circadian phases (light vs. dark), and the two main analytical methods (EEG/EMG recording and brain microdialysis).
This compound and its Target this compound is a small-molecule inhibitor that targets the histone demethylase KDM6 (also known as JMJD3). It is an iron- and α-ketoglutarate (α-KG)-competitive inhibitor [1] [2]. To ensure its specificity and cellular activity, best practices in research recommend using it alongside a structurally similar but target-inactive control compound and a second, orthogonal chemical probe with a different structure [2].
The Principle of Orthogonal Assay Validation Orthogonal validation is a key strategy to confirm experimental results. It involves cross-referencing data from an antibody-based method with data obtained from a method that does not rely on antibodies [3]. In the context of chemical probes like this compound, this means using multiple, independent experimental techniques to verify that the observed effects are due to the intended target.
The diagram below illustrates how this strategy is applied to build confidence in experimental results.
The Thermal Shift Assay (TSA) is a powerful biophysical technique often used in drug discovery to measure the binding of a small molecule to a protein target. Ligand binding often stabilizes the protein, increasing its melting temperature ((T_m)), which is observed as a shift ((\Delta T_m)) [4] [5].
How TSA Works
The typical workflow for this assay is outlined below.
While a direct comparative study for this compound was not found, you can construct a robust validation guide based on the identified best practices and techniques. The table below suggests a framework for the experiments and data you would need to generate.
| Validation Aspect | Experimental Method | Purpose & Measurement | Expected Outcome for a Validated Probe |
|---|---|---|---|
| Target Engagement | Thermal Shift Assay (TSA) [4] [5] | Confirm direct binding to purified target protein; Measure ΔTm. | A significant, dose-dependent positive ΔTm. |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | Confirm binding to the target in a physiologically relevant cellular environment. | Stabilization of the target protein in cells after probe treatment. |
| Selectivity & Orthogonality | Use of a second probe (e.g., iJMJD6 for JMJD6) [1] | Compare phenotypic or biochemical effects using a structurally unrelated inhibitor. | Similar phenotypic outcomes (e.g., reduced cell proliferation, changes in gene expression). |
| Control for Off-Target Effects | Use of inactive analog (e.g., GSK-J5 for this compound) [2] | Rule out off-target effects from the core chemical structure. | The inactive control shows minimal or no effect compared to the active probe. |
| Functional & Phenotypic Impact | Western Blot / Immunoassay [3] | Measure changes in downstream biomarkers (e.g., H3K27me3 levels). | Dose-dependent increase in H3K27me3 marks. |
| RT-qPCR / RNA-seq [3] | Assess transcriptional changes of target genes (e.g., oncogenes). | Repression of known target oncogenes like MYC and CCND1 [1]. | |
| Cell Proliferation / Viability Assays | Link target inhibition to a functional phenotypic outcome. | Suppression of proliferation in cancer cell lines dependent on the target. |
| Inhibitor Name | Target | Key Experimental Findings | Tested Disease Models | Citations |
|---|---|---|---|---|
| GSK-J1 (JMJD3 inhibitor) | JMJD3 / UTX | Loaded into nanoparticles; reduced HER2 expression; induced apoptosis; inhibited tumor growth in vivo. | Carboplatin-resistant ovarian cancer [1] | |
| GSK-J4 (prodrug of this compound) | JMJD3 / UTX | Synergistic cytotoxicity with WIP1 inhibitor; induced cell cycle arrest (G0/G1); inhibited Shh signaling & cholesterol metabolism. | Neuroblastoma, Medulloblastoma [2] [3] |
The following details the experimental methodologies and key findings from the studies referenced in the table.
This study focused on improving the delivery and efficacy of this compound using a metal-organic framework (MOF) for targeted therapy.
HA@MOF@this compound).HA@MOF@this compound formulation demonstrated enhanced cellular uptake and cytotoxicity compared to free this compound.These studies utilized GSK-J4, the cell-active prodrug of this compound, which is converted to this compound inside the cell.
To help visualize the core concepts and typical experimental approaches, the following diagrams outline the mechanism of JMJD3 inhibition and a generalized research workflow based on the analyzed studies.
The following table summarizes the key potency and selectivity data for this compound against various histone demethylases, primarily from cell-free assays [1] [2] [3].
| Enzyme Target | Histone Mark | Reported IC₅₀ (μM) | Key Selectivity Notes |
|---|---|---|---|
| JMJD3 (KDM6B) | H3K27me3/me2 | 0.00006 (AlphaScreen) [1], 0.028-0.060 (cell-free) [2] [3] | Primary target; high potency. |
| UTX (KDM6A) | H3K27me3/me2 | 0.053 (cell-free) [3] | Primary target; high potency. |
| JARID1B (KDM5B) | H3K4me3 | 0.95 [1] | ~16-35x less potent than for JMJD3. |
| JARID1C (KDM5C) | H3K4me3 | 1.76 [1] | ~30-60x less potent than for JMJD3. |
| JMJD2A (KDM4A) | H3K9me3 | 44.3 [1] | Negligible activity at physiological concentrations. |
| JMJD2E (KDM4C) | H3K9me3 | 19.6 [1] | Negligible activity at physiological concentrations. |
| JMJD1A (KDM3A) | H3K9me2 | 41.0 [1] | Negligible activity at physiological concentrations. |
The data in the table above is derived from well-established biochemical and biophysical assays. Here is a brief overview of the key protocols cited in the search results.
When interpreting this data and planning the use of this compound as a chemical probe, please consider the following points.
The diagram below outlines a typical experimental workflow for employing these tool compounds, from target inhibition to phenotypic observation.
This compound was specifically designed to inhibit the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against various human histone demethylases, demonstrating its selectivity profile [1] [2].
| Enzyme Target | Subfamily | This compound Mean IC₅₀ (µM) | GSK-J2 Mean IC₅₀ (µM) | Key Histone Mark |
|---|---|---|---|---|
| JMJD3 (KDM6B) | KDM6 | 0.00006 (60 nM) | >100 | H3K27me3/me2 [1] |
| UTX (KDM6A) | KDM6 | Information missing | Information missing | H3K27me3/me2 [2] |
| JARID1B (KDM5B) | KDM5 | 0.95 | 5 | H3K4me3/me2 [1] |
| JARID1C (KDM5C) | KDM5 | 1.76 | 5 | H3K4me3/me2 [1] |
| JMJD2A (KDM4A) | KDM4 | 44.3 | - | H3K9me3 [1] |
| JMJD2E (KDM4C) | KDM4 | 19.6 | - | H3K9me3 [1] |
| JMJD1A (KDM3A) | KDM3 | 41.0 | - | H3K9me2 [1] |
This data shows that this compound is highly potent against its primary KDM6 targets, with over 10-fold selectivity over the next most sensitive demethylases, JARID1B/C (KDM5 family) [2]. Its regio-isomer, GSK-J2, which is largely inactive, serves as an important negative control in experiments [1].
Broad profiling against a panel of 60 unrelated proteins, including other chromatin-modifying enzymes like histone deacetylases, and 100 protein kinases showed negligible off-target activity, confirming its high specificity [1].
In cellular models, this compound's engagement with its targets is verified by measuring an increase in global H3K27me3 levels, a direct consequence of inhibiting the KDM6 demethylases. The prodrug GSK-J4 is often used in cell-based assays for improved membrane permeability [3].
| Cell Type / Model | Observed Outcome of this compound Treatment | Experimental Readout |
|---|---|---|
| Human Primary Macrophages | Inhibition of TNF-α production; Increased nuclear H3K27me3 [2]. | Cytokine measurement; Western Blot / Immunostaining |
| Mouse Mammary Epithelial Cells (MECs) | Attenuated LPS-induced expression of Tnfa, Il1b, Il6; Recruitment of H3K27me3 to promoters of these genes [4]. | RT-qPCR; Chromatin Immunoprecipitation (ChIP) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Synergistic effect with LSD1 inhibitor (TCP) to impair cell proliferation and induce apoptosis [5]. | Cell viability (CCK-8) and apoptosis assays (flow cytometry) |
| Carboplatin-Resistant Ovarian Cancer | Diminished tumor cell motility and sphere formation; attenuation of HER2 oncogene expression [6]. | Migration/Invasion assays; Spheroid culture; Gene expression analysis |
These functional outcomes, coupled with the epigenetic mark changes, provide strong evidence of successful target engagement in complex cellular environments.
Here are detailed methodologies for key experiments used to verify this compound's cellular target engagement, based on published literature.
This is a common method used to determine the IC₅₀ values of inhibitors like this compound in vitro [1].
The following diagram illustrates the logical workflow and detection principle of this assay:
ChIP is used in cellular models to confirm that this compound treatment leads to the recruitment of the repressive H3K27me3 mark to the promoters of specific genes [4].
TSA, or differential scanning fluorimetry, is used to profile the binding of this compound across a range of Fe²⁺/2-OG dependent oxygenases to assess selectivity [1].
This compound is a competitive inhibitor of the cofactors α-ketoglutarate and Fe²⁺, which are required for the catalytic activity of JmjC-domain containing demethylases [3]. Its engagement directly influences gene transcription by modulating the H3K27me3 mark. A key downstream effect, validated in inflammatory models, is the suppression of the NF-κB signaling pathway [4].
The diagram below summarizes this mechanism and its functional consequences in an inflammatory context: